1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Description
Properties
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEAJXXGUZQCPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883666 | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-65-1 | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, iodide | |
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| Record name | Pyridinium, iodide | |
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| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
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| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
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| Record name | 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt with applications in various research and development sectors. This document details the synthetic pathway, experimental protocols, and relevant chemical data.
Core Synthesis Pathway: N-Alkylation
The primary synthetic route to this compound is the N-alkylation of methyl isonicotinate. This reaction involves the quaternization of the nitrogen atom in the pyridine ring of methyl isonicotinate using an ethylating agent, typically ethyl iodide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide in an SN2 reaction. This forms a new carbon-nitrogen bond, resulting in the desired positively charged pyridinium cation, with the iodide ion serving as the counter-anion.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactant, product, and a common solvent used in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Methyl Isonicotinate (Reactant) | C₇H₇NO₂ | 137.14 | 8 - 9 | 2459-09-8 |
| Ethyl Iodide (Reactant) | C₂H₅I | 155.97 | -111.1 | 75-03-6 |
| This compound (Product) | C₉H₁₂INO₂ | 293.10 | 114 - 116 | 1199-65-1[1][2] |
| Methyl Ethyl Ketone (Solvent) | C₄H₈O | 72.11 | -86 | 78-93-3 |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established N-alkylation procedures for pyridine derivatives.
Materials:
-
Methyl isonicotinate (C₇H₇NO₂)
-
Ethyl iodide (C₂H₅I)
-
Methyl ethyl ketone (MEK) or Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Diethyl ether (for washing)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl isonicotinate (1.0 equivalent) in a suitable solvent such as methyl ethyl ketone (MEK) or acetone.
-
Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl iodide (typically 1.1 to 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 24 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate out of the solution. If precipitation is incomplete, the mixture can be further cooled in an ice bath or a freezer.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the collected solid product under vacuum to remove any remaining solvent. A rotary evaporator can be used for this purpose.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt with potential applications in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of the known biological activities of related pyridinium compounds. The information is presented to support researchers and professionals in drug development and other scientific disciplines in their work with this compound.
Chemical and Physical Properties
This compound, also known as 4-Carbomethoxy-1-ethylpyridinium Iodide, is a solid, typically appearing as a light yellow to brown powder or crystal.[1] It is stable under normal conditions but is hygroscopic and incompatible with strong oxidizing agents.[2]
Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂INO₂ | [1][3][4][5] |
| Molecular Weight | 293.10 g/mol | [3][4][5][6] |
| CAS Number | 1199-65-1 | [1][3][4][5] |
| Melting Point | 114-116 °C | [2][6] |
| Exact Mass | 292.991272 | [2] |
| Purity | >97.0% (Typical) | [1][4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. A study on the coherent electronic and nuclear dynamics for charge transfer in this molecule has been conducted, employing various spectroscopic techniques.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of a compound provides information about the functional groups present. For this compound, key vibrational bands would be expected for the C=O of the ester group, C=C and C=N bonds of the pyridinium ring, and C-H bonds of the alkyl groups.
Experimental Protocols
The synthesis of this compound is typically achieved through the quaternization of methyl isonicotinate with ethyl iodide. This is a type of N-alkylation reaction, specifically a Menschutkin reaction, which is a common method for preparing pyridinium salts.[8]
Synthesis of this compound
This protocol is a general method for the synthesis of N-alkylpyridinium salts and can be adapted for the specific synthesis of this compound.
Materials:
-
Methyl isonicotinate (1 equivalent)
-
Ethyl iodide (1.1-1.5 equivalents)[8]
-
Diethyl ether (anhydrous)[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve methyl isonicotinate in acetonitrile or dry ethanol.
-
Place the flask under an inert atmosphere.
-
While stirring at room temperature, add ethyl iodide dropwise.
-
Stir the reaction mixture at room temperature or under reflux for a period of several hours to days, monitoring the reaction progress by TLC.[2][9]
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, precipitate the product by adding diethyl ether.[8]
-
Wash the collected solid with cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ether suspension.[6][9]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conceptual Mechanism of Antimicrobial Action
While the specific biological activities of this compound are not extensively documented, pyridinium salts, in general, are known to exhibit antimicrobial properties.[3][9] The following diagram illustrates a conceptual mechanism of their action.
Caption: Conceptual model of the antimicrobial action of pyridinium salts.
Biological Activities of Pyridinium Salts
Pyridinium salts are a class of compounds with a broad range of documented biological activities, making them attractive scaffolds in drug discovery.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyridinium salts against a variety of bacteria and fungi.[9][10] Their mechanism of action is often attributed to the disruption of the bacterial cell membrane by the cationic pyridinium head group.[3] The length of the N-alkyl chain can significantly influence the antimicrobial efficacy.[9] For example, some benzylidenehydrazinylpyridinium derivatives with a 3-phenylpropyl side chain have shown notable activity against Staphylococcus aureus.[10]
Anticancer Activity
Certain pyridinium salts have been investigated for their potential as anticancer agents.[3][11] Their proposed mechanisms of action include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell survival.[11] For instance, some fluorinated pyridinium salt-based hydrazones have been shown to induce apoptosis in breast and colorectal tumor cells.[11]
Enzyme Inhibition
The positively charged nitrogen of the pyridinium ring allows these compounds to interact with and inhibit various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[3]
Safety Information
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6] It is designated with the hazard statements H315, H319, and H335.[2][6]
Conclusion
This compound is a versatile pyridinium salt with well-defined chemical and physical properties. While specific biological data for this compound is limited, the broader class of pyridinium salts exhibits significant antimicrobial, anticancer, and enzyme-inhibiting activities, suggesting potential avenues for future research. The synthetic protocols outlined in this guide provide a foundation for its preparation and further investigation in various scientific and drug development applications.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97 1199-65-1 [sigmaaldrich.com]
- 6. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coherent electronic and nuclear dynamics for charge transfer in 1-ethyl-4-(carbomethoxy)pyridinium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt of interest in various chemical and pharmaceutical research domains. Due to the limited availability of a complete, publicly accessible experimental dataset, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide also outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the following key characteristics:
-
Appearance: Light yellow to brown powder or crystals.[3]
-
Melting Point: 114-116 °C
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~9.2 - 9.0 | d | 2H | H-2, H-6 (protons ortho to N⁺) | J = 6.5 - 7.5 Hz |
| ~8.5 - 8.3 | d | 2H | H-3, H-5 (protons meta to N⁺) | J = 6.5 - 7.5 Hz |
| ~4.7 - 4.5 | q | 2H | -CH₂- (ethyl group) | J = 7.0 - 7.5 Hz |
| ~4.0 - 3.8 | s | 3H | -OCH₃ (methoxy group) | - |
| ~1.6 - 1.4 | t | 3H | -CH₃ (ethyl group) | J = 7.0 - 7.5 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 162 | C=O (ester carbonyl) |
| ~148 - 146 | C-2, C-6 (carbons ortho to N⁺) |
| ~145 - 143 | C-4 (carbon attached to the ester) |
| ~129 - 127 | C-3, C-5 (carbons meta to N⁺) |
| ~58 - 56 | -CH₂- (ethyl group) |
| ~54 - 52 | -OCH₃ (methoxy group) |
| ~16 - 14 | -CH₃ (ethyl group) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch (pyridinium ring) |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (ethyl and methyl groups) |
| ~1735 - 1715 | Strong | C=O stretch (ester carbonyl)[4][5] |
| ~1640 - 1620 | Strong | C=C and C=N ring stretching (pyridinium ring)[6] |
| ~1480 - 1440 | Medium | Asymmetric and symmetric C-H bending (CH₂ and CH₃) |
| ~1300 - 1200 | Strong | C-O stretch (ester)[5] |
| ~1200 - 1100 | Medium | C-N stretch (pyridinium ring) |
| ~850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 166 | [M - I]⁺ (C₉H₁₂NO₂⁺, Cation) |
| 151 | [M - I - CH₃]⁺ |
| 135 | [M - I - OCH₃]⁺ |
| 122 | [M - I - CO₂CH₃]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine radical cation after fragmentation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Synthesis of this compound
A common method for the synthesis of N-alkylpyridinium halides is the Menshutkin reaction.[7]
Procedure:
-
Methyl isonicotinate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or acetone.
-
Ethyl iodide (1.1 to 1.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for several hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
The solid is then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (~1 mg/mL).
-
The solution may be further diluted to the low µg/mL or ng/mL range.
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to obtain a stable signal and good ionization of the analyte.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1199-65-1 | TCI AMERICA [tcichemicals.com]
- 4. Unravel the Wonders of Esters: Exploring Their Vibrant IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Solubility of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt of interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data across a wide range of organic solvents in publicly accessible literature, this guide combines available quantitative data with qualitative solubility profiles and detailed experimental protocols for its determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in solution.
| Property | Value | Reference |
| CAS Number | 1199-65-1 | [1][2] |
| Molecular Formula | C₉H₁₂INO₂ | [1] |
| Molecular Weight | 293.10 g/mol | [1][2] |
| Melting Point | 114-116 °C | |
| Appearance | Light yellow to brown powder/crystal | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. As a salt, this compound's solubility is highly dependent on the polarity of the solvent.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, a study on the solubility of various electronically and sterically diverse pyridinium salts in acetonitrile at 22 °C provides valuable context. The solubilities of these salts were found to range from 0.3 M to 2.1 M, with compounds being categorized into low (< 0.75 M), moderate (0.75 M - 2.0 M), and high (> 2.0 M) solubility clusters.[3]
| Solvent | Temperature (°C) | Solubility Range for Pyridinium Salts (M) |
| Acetonitrile | 22 | 0.3 - 2.1 |
Note: The specific solubility of this compound within this range is not specified in the available literature.
Qualitative Solubility Assessment
Based on the ionic nature of pyridinium salts, a qualitative assessment of solubility in various organic solvents can be inferred:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to favorable ion-dipole interactions.
-
Moderate Solubility: Potentially observed in solvents of intermediate polarity such as acetone and dichloromethane.
-
Low to Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether) where the solvent molecules cannot effectively solvate the pyridinium and iodide ions.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility (S) in g/L is calculated as: S = (Mass of dried solute) / (Volume of supernatant withdrawn)
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing and dissolving a small amount of the compound in the solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
-
Dilution and Measurement:
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a compound using the methods described above.
Caption: Experimental workflow for determining compound solubility.
References
Technical Guide: Crystal Structure Analysis of Pyridinium Iodide Derivatives
Disclaimer: A comprehensive search for the crystal structure of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide did not yield specific crystallographic data or detailed experimental protocols for this exact compound. This guide therefore presents a detailed analysis of a closely related and structurally significant analogue, 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) , to provide researchers, scientists, and drug development professionals with a representative in-depth technical overview of the methodologies and data presentation pertinent to this class of compounds. The experimental data and structural information presented herein are derived from a published study on MMPI.[1]
Introduction
Pyridinium salts are a class of organic compounds that have garnered significant interest in various fields, including materials science for their nonlinear optical properties and in medicinal chemistry as scaffolds for drug design. The determination of their crystal structure through single-crystal X-ray diffraction is crucial for understanding their solid-state packing, intermolecular interactions, and structure-property relationships. This guide outlines the synthesis, crystal growth, and detailed crystallographic analysis of a representative pyridinium iodide derivative, MMPI.
Data Presentation: Crystallographic Data of MMPI
The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of atoms within it. For MMPI, a single crystal of dimensions 0.300 mm × 0.320 mm × 0.350 mm was used for the X-ray crystallographic study.[1] The compound crystallizes in a monoclinic system with the centrosymmetric space group P121/C1.[1]
Table 1: Crystal Data and Structure Refinement for MMPI
| Parameter | Value |
| Empirical Formula | C₁₅H₁₆NO⁺ · I⁻ |
| Formula Weight | 353.19 |
| Crystal System | Monoclinic |
| Space Group | P121/C1 |
| Unit Cell Dimensions | |
| a (Å) | 6.8601(6) |
| b (Å) | 19.7111(16) |
| c (Å) | 10.8400(8) |
| α (°) | 90 |
| β (°) | 91.207(3) |
| γ (°) | 90 |
| Volume (ų) | 1465.5(2) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Refinement | |
| R[F² > 2σ(F²)] | Data not available in provided abstracts |
| wR(F²) | Data not available in provided abstracts |
| Goodness-of-fit (S) | Data not available in provided abstracts |
Source: A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties.[1]
Table 2: Selected Bond Lengths for MMPI
| Bond | Length (Å) |
| C7=C6 | 1.295(9) |
| C15-O1 | Value not specified |
| O1-C10 | Value not specified |
Note: The provided search results explicitly mention only the C=C bond length.[1] A full list of bond lengths would be available in the complete crystallographic information file (CIF).
Table 3: Selected Torsion Angles for MMPI
| Atoms (A-B-C-D) | Angle (°) |
| C8-C7-C6-C1 | 179.9(5) |
| C15-O1-C10-C11 | 178.4(6) |
| C15-O1-C10-C9 | -1.9(9) |
Source: A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties.[1]
Experimental Protocols
Synthesis of 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI)
The synthesis of the title compound was achieved via a condensation reaction.[1]
-
Step 1: Preparation of 1,4-dimethylpyridinium iodide. This precursor is typically synthesized by the quaternization of 4-methylpyridine with iodomethane.
-
Step 2: Condensation Reaction. An equimolar ratio of 1,4-dimethylpyridinium iodide (10 mmol, 2.35 g) and 3-methoxybenzaldehyde (10 mmol, 1.36 g) were dissolved in hot methanol (30 mL). Piperidine (10 mmol, 0.98 mL) was added as a catalyst. The mixture was refluxed at 80 °C for 20 hours, resulting in the formation of a red precipitate. The product was filtered and washed with diethyl ether to remove unreacted starting materials.[1]
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained using the slow evaporation method.[1]
-
The synthesized MMPI powder was subjected to a recrystallization process to enhance its purity.
-
A saturated solution of the purified MMPI was prepared in a solvent mixture of Methanol:Acetonitrile (1:1).
-
The solution was left undisturbed at ambient temperature, allowing for the slow evaporation of the solvent.
-
Over a period of several days, single crystals of suitable quality for X-ray diffraction analysis were formed.
Single-Crystal X-ray Diffraction Analysis
The crystal structure was determined using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of MMPI with dimensions 0.300 mm × 0.320 mm × 0.350 mm was selected and mounted on the goniometer head of the diffractometer.[1]
-
Data Collection: The crystal was maintained at a constant temperature while being irradiated with monochromatic X-rays (typically Mo Kα radiation). A series of diffraction patterns were collected by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure, typically using direct methods. The structural model was then refined using full-matrix least-squares on F². This process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction intensities. The crystallographic data for MMPI was deposited at the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2131739.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the pyridinium salt to its structural analysis.
Caption: Experimental workflow for the synthesis and crystal structure analysis of MMPI.
Molecular and Supramolecular Structure
The diagram below represents the logical relationship between the constituent ions and the key interactions that stabilize the crystal lattice.
Caption: Key interactions governing the crystal packing in pyridinium iodide salts.
References
In-Depth Technical Guide: Thermal Stability of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt. The thermal stability of such ionic compounds is a critical parameter for their application in various fields, including as precursors in organic synthesis, as ionic liquids, and in the development of pharmaceutical agents. Understanding a compound's response to heat is essential for determining safe storage conditions, predicting shelf-life, and designing manufacturing processes. This guide addresses the current knowledge gap regarding the specific thermal decomposition profile of this compound.
Physicochemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1199-65-1 | |
| Molecular Formula | C₉H₁₂INO₂ | [1] |
| Molecular Weight | 293.10 g/mol | [1] |
| Melting Point | 109.0 to 113.0 °C | |
| Appearance | Light yellow to brown powder/crystal | |
| Purity | >97.0% (Typical) |
Note: No specific decomposition temperature or other thermal analysis data (TGA, DSC) was found in the public domain literature during the comprehensive search. One supplier notes that the compound is stable but incompatible with strong oxidizing agents and is hygroscopic.
Experimental Protocol for Thermal Analysis
The following is a generalized experimental protocol for determining the thermal stability of a pyridinium salt like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This protocol is based on standard methods for the analysis of similar organic salts.
Objective
To determine the melting point, onset of decomposition temperature, and mass loss profile of this compound as a function of temperature.
Materials and Equipment
-
This compound sample
-
Thermogravimetric Analyzer (TGA) with a high-precision balance
-
Differential Scanning Calorimeter (DSC)
-
Inert gas (e.g., Nitrogen or Argon) of high purity
-
Analytical balance (for sample preparation)
-
Sample pans (e.g., aluminum, platinum, or ceramic, compatible with the instrument and sample)
Thermogravimetric Analysis (TGA) Procedure
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.
-
Record the exact weight.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Equilibrate the sample at a starting temperature of 25 °C and hold for 5-10 minutes to allow for temperature stabilization.
-
Heat the sample from 25 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) Procedure
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature (as a preliminary run if decomposition is unknown). A second run can be performed to a higher temperature to observe decomposition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic transition.
-
Observe any exothermic events that may correspond to decomposition.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the thermal analysis of a chemical compound like this compound.
Conclusion
While the melting point of this compound is well-documented, a significant gap exists in the publicly available literature regarding its thermal decomposition profile. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to independently determine the thermal stability of this and similar pyridinium salts. The generation of such data is crucial for the safe and effective application of this compound in research and development. It is recommended that any future work on this compound includes a thorough thermal analysis to enrich the understanding of its physicochemical properties.
References
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt of interest to researchers in drug development and various scientific fields. This document collates critical safety information, physicochemical properties, and potential biological activities, supported by experimental methodologies.
Chemical Identity and Properties
This compound is a heterocyclic compound with the molecular formula C9H12INO2 and a molecular weight of 293.10 g/mol .[1][2] It is also known by its synonym, 4-Carbomethoxy-1-ethylpyridinium iodide.[3][4] The compound is a solid, appearing as a light yellow to brown powder or crystal.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1199-65-1 | [1][2][5] |
| Molecular Formula | C9H12INO2 | [1][2] |
| Molecular Weight | 293.10 g/mol | [1][2] |
| Melting Point | 114-116 °C (lit.) | [1] |
| Appearance | Light yellow to Brown powder to crystal | [4] |
| Purity | >97.0% | [3][4] |
| InChI | 1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | [1] |
| SMILES string | [I-].CC[n+]1ccc(cc1)C(=O)OC | [1] |
Material Safety Data
The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets.
Table 2: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Signal Word | Pictogram | Reference |
| H315: Causes skin irritation | Skin irritation, Category 2 | Warning | GHS07 | [5] |
| H319: Causes serious eye irritation | Eye irritation, Category 2 | Warning | GHS07 | [5] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Warning | GHS07 | [1] |
Table 3: Precautionary Statements and First Aid
| Precautionary Statement | Description | First Aid Measures | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [1][5] |
| P264 | Wash skin thoroughly after handling. | If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [5] |
| P280 | Wear protective gloves/eye protection/face protection. | If in eyes: Rinse with plenty of water. If easy to do, remove contact lenses, if worn. If eye irritation persists: Get medical advice/attention. | [5] |
| - | - | If swallowed: Get medical advice/attention. Rinse mouth. | [5] |
Table 4: Handling and Storage
| Aspect | Recommendation | Reference |
| Handling | Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Wash hands and face thoroughly after handling. Prevent dispersion of dust. | [5] |
| Storage | Keep container tightly closed. Store in a cool and shaded area. Protect from moisture. Keep under inert gas. | [5] |
| Incompatibilities | Strong oxidizing agents. The material is hygroscopic. |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general method for the synthesis of N-alkyl pyridinium halides can be described. This typically involves the quaternization of the corresponding pyridine derivative with an alkyl halide.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General N-Alkylation of Pyridines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyridine precursor (methyl isonicotinate) in a suitable solvent (e.g., acetone, acetonitrile).
-
Addition of Alkylating Agent: To the stirred solution, add a stoichiometric equivalent or a slight excess of the alkylating agent (ethyl iodide).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature or below to allow the product to crystallize. Collect the solid product by filtration.
-
Purification: Wash the collected solid with a cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final N-alkyl pyridinium iodide.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is limited in the public domain, the broader class of pyridinium-based ionic liquids has demonstrated notable antimicrobial and enzyme inhibitory activities.
Antimicrobial Activity
Pyridinium-based compounds have been shown to possess antibacterial and antifungal properties.[6] The mechanism of action is often attributed to the disruption of the microbial cell membrane.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound (this compound) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Acetylcholinesterase (AChE) Inhibition
Certain pyridinium derivatives are known to be inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes them of interest in the context of neurodegenerative diseases like Alzheimer's disease.
Caption: Mechanism of acetylcholinesterase inhibition by a pyridinium compound.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Add the acetylcholinesterase enzyme solution and incubate.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate.
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a chemical compound with defined physicochemical properties and clear handling and safety protocols. While specific biological activity data for this exact molecule is not extensively published, its structural class suggests potential as an antimicrobial agent and an acetylcholinesterase inhibitor. The experimental protocols provided herein offer a foundation for researchers to investigate these potential therapeutic applications. Further research is warranted to fully elucidate the biological profile and potential applications of this compound in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. mmsl.cz [mmsl.cz]
- 3. calpaclab.com [calpaclab.com]
- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Versatility of Pyridinium Iodide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinium iodide derivatives have emerged as a versatile and powerful class of compounds in the field of catalysis. Their unique structural and electronic properties, including the tunable nature of the pyridinium ring and the nucleophilicity of the iodide counter-ion, enable them to participate in a wide array of catalytic transformations. This technical guide provides a comprehensive overview of the core applications of pyridinium iodide derivatives in catalysis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their adoption and further development in research and industrial settings.
Oxidation Reactions: Efficient and Selective Transformations
Pyridinium-based chromium (VI) reagents, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), are well-established and widely used catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reagents offer mild reaction conditions and high yields, preventing over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.[1][2]
Quantitative Data for Alcohol Oxidation
The following table summarizes the typical reaction conditions and yields for the oxidation of various alcohols using Pyridinium Chlorochromate (PCC).
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cinnamyl alcohol | Cinnamaldehyde | PCC (1.2 eq.), Celite | CH₂Cl₂ | RT | 2-4 | ~90% | [3][4] |
| Benzyl alcohol | Benzaldehyde | PCC/charcoal (0.015 mol) | CHCl₃ | RT | 5 | ~42% | [5] |
| 1-Octanol | 1-Octanal | PCC (1.2 eq.), Celite | CH₂Cl₂ | RT | 2 | ~95% | [3] |
| Cyclohexanol | Cyclohexanone | PCC (1.2 eq.), Celite | CH₂Cl₂ | RT | 2 | ~92% | [3] |
Experimental Protocol: PCC Oxidation of an Alcohol
This protocol describes a general procedure for the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using Pyridinium Chlorochromate (PCC).[3][4]
Materials:
-
Alcohol (1.0 eq.)
-
Pyridinium Chlorochromate (PCC) (1.2 eq.)
-
Celite®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Apparatus for filtration
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (1.2 eq.) and Celite® in anhydrous dichloromethane (5 volumes) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (5 volumes).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 to 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A brown, tar-like precipitate will form as the reaction proceeds.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium residues.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or distillation, as appropriate.
Safety Note: Chromium (VI) compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Catalytic Cycle for PCC Oxidation
Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde using PCC.
Carbon Dioxide Fixation: Synthesis of Cyclic Carbonates
Pyridinium iodide derivatives have shown significant promise as organocatalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This transformation is an atom-economical and environmentally friendly approach to CO₂ utilization. The pyridinium salt acts as a bifunctional catalyst, with the iodide anion serving as a nucleophile to open the epoxide ring and the pyridinium cation activating the epoxide.
Quantitative Data for CO₂ Cycloaddition
The following table presents data on the catalytic performance of various pyridinium iodide derivatives in the synthesis of cyclic carbonates from epoxides and CO₂.
| Epoxide | Catalyst | Co-catalyst/Additive | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Propylene Oxide | Pyridinium Iodide | None | 120 | 6 | 2 | 74 | [6] |
| Styrene Oxide | 4-(Dimethylamino)pyridinium chloride | None | 120 | 6 | 2 | >99 | [6] |
| Epichlorohydrin | PIMBr-COOH | None | 100 | 20 | 6 | 94 | [7] |
| 1,2-Epoxyhexane | [BMIM]Br/PyI (1:1) | None | 100 | 10 | 4 | 98 | - |
| Cyclohexene Oxide | Quaternary Ammonium Salt | Pyridinium Iodide | 120 | - | 24 | 37 | [8] |
Experimental Protocol: Cycloaddition of CO₂ to an Epoxide
This protocol outlines a general procedure for the synthesis of a cyclic carbonate from an epoxide and carbon dioxide using a pyridinium iodide catalyst.[6]
Materials:
-
Epoxide (1.0 eq.)
-
Pyridinium iodide derivative (e.g., 4-(dimethylamino)pyridinium chloride) (0.05 eq.)
-
Autoclave reactor
-
Carbon dioxide (CO₂) source
Procedure:
-
Place the epoxide (1.0 eq.) and the pyridinium iodide catalyst (0.05 eq.) into a high-pressure autoclave reactor equipped with a magnetic stir bar.
-
Seal the reactor and purge with CO₂ several times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 6 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the specified time (e.g., 2 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.
-
The resulting product can be purified by distillation or column chromatography if necessary.
Catalytic Cycle for CO₂ Fixation
References
- 1. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in Ionic Liquids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a pyridinium salt that has garnered significant interest, not as a primary component of ionic liquids, but as a highly sensitive probe for characterizing the micropolarity of these complex solvent systems. Its utility stems from its pronounced solvatochromism, where the position of its charge-transfer absorption band is remarkably dependent on the polarity of the surrounding medium. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and core applications of this compound, with a focus on its role in the study of ionic liquids. Detailed experimental protocols for its synthesis and use as a solvatochromic probe are presented, alongside a summary of its known properties.
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of solvents with tunable properties, finding applications in synthesis, catalysis, and materials science. The intricate network of ionic interactions within ILs creates unique microenvironments that can significantly influence reaction rates and equilibria. Understanding the polarity of these microenvironments is crucial for optimizing processes within them. This compound serves as an invaluable tool in this context. The ion association and dissociation behavior of this compound in various ionic and molecular liquids has been a subject of study, often involving mathematical and computational modeling[1]. This guide delves into the fundamental aspects of this important chemical probe.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂INO₂ | [2][3] |
| Molecular Weight | 293.10 g/mol | [2][3] |
| CAS Number | 1199-65-1 | [2][3] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 114-116 °C | [2] |
| Purity | >97.0% |
Note: Data on viscosity, conductivity, density, and thermal stability (TGA) for the pure compound are not widely reported.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Menshutkin reaction , a classic Sₙ2 nucleophilic substitution reaction. This process involves the quaternization of a tertiary amine (methyl isonicotinate, the pyridine derivative) with an alkyl halide (ethyl iodide).
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic ethyl group of ethyl iodide. The iodide ion is displaced, forming the pyridinium iodide salt.
Caption: Synthesis of this compound via the Menshutkin reaction.
Experimental Protocol
This protocol is a representative procedure based on the principles of the Menshutkin reaction for the synthesis of pyridinium salts.
Materials:
-
Methyl isonicotinate
-
Ethyl iodide
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate (1 equivalent) in acetonitrile.
-
Add ethyl iodide (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, add diethyl ether to the reaction mixture to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified this compound.
-
Dry the final product under vacuum.
Role as a Micropolarity Probe (Kosower's Z-value)
The primary application of this compound is as a solvatochromic probe to determine the polarity of a solvent, a concept pioneered by E. M. Kosower[4]. The position of the longest-wavelength absorption band of this compound is highly sensitive to the solvent's "ionizing power"[4].
Principle of Solvatochromism
This compound forms a charge-transfer complex in solution. The ground state is an ion pair, which is highly polar. The excited state, reached upon absorption of light, involves the transfer of an electron from the iodide anion to the pyridinium cation, resulting in a significantly less polar species.
In a polar solvent, the highly polar ground state is stabilized by dipole-dipole interactions more than the less polar excited state. This increases the energy gap between the ground and excited states, leading to a hypsochromic shift (blue shift) of the absorption maximum to a shorter wavelength (higher energy). Conversely, in a non-polar solvent, the ground state is less stabilized, the energy gap is smaller, and a bathochromic shift (red shift) to a longer wavelength (lower energy) is observed.
Caption: Energy level diagram illustrating the solvatochromism of this compound.
The Z-Value Scale
Kosower defined the transition energy (in kcal/mol) of the longest-wavelength charge-transfer band of this compound as the Z-value , an empirical measure of solvent polarity[4]. The Z-value can be calculated using the following equation:
Z (kcal/mol) = 2.859 × 10⁴ / λ_max (nm)
A higher Z-value corresponds to higher solvent polarity.
Solvatochromic Data
The following table presents the Z-values and corresponding absorption maxima for this compound in a range of solvents, demonstrating its wide solvatochromic range.
| Solvent | λ_max (nm) | Z-value (kcal/mol) |
| Water | - | 94.6 |
| Methanol | - | 83.6 |
| Ethanol | - | 79.6 |
| 2-Propanol | - | 76.3 |
| Acetonitrile | - | 71.3 |
| Acetone | - | 65.7 |
| Dichloromethane | - | 64.2 |
| Pyridine | - | 64.0 |
| Chloroform | - | 63.2 |
| Benzene | - | 54.0 |
| Isooctane | - | - |
Note: Specific λ_max values from the original publication by Kosower are not consistently provided in recent literature; however, the Z-values are the established standard.
Experimental Protocol for Z-Value Determination
Materials:
-
This compound
-
Solvent to be analyzed (e.g., an ionic liquid)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the absorption maximum.
-
Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 300-600 nm).
-
Identify the wavelength of the maximum absorbance (λ_max) of the charge-transfer band.
-
Calculate the Z-value using the formula: Z = 2.859 × 10⁴ / λ_max (nm).
Caption: Experimental workflow for determining the Z-value of a solvent.
Applications in Drug Development
While this compound is not directly used as a therapeutic agent, its role as a polarity probe is relevant to drug development. Ionic liquids are being explored as potential drug delivery vehicles and solvents for poorly soluble active pharmaceutical ingredients (APIs). The polarity of the ionic liquid can affect the solubility, stability, and release profile of a drug. By using probes like this compound, researchers can characterize the microenvironment of these drug delivery systems and correlate it with drug performance.
Conclusion
This compound is a pivotal compound for the study of solvent polarity, particularly within the complex and diverse field of ionic liquids. Its straightforward synthesis via the Menshutkin reaction and its highly sensitive solvatochromic behavior, quantified by the Kosower Z-value, make it an indispensable tool for researchers. While it is not typically a bulk component of ionic liquid formulations, its role as a molecular-level probe provides critical insights into the microenvironments that govern chemical reactivity and physical properties. This understanding is essential for the rational design of ionic liquids for a wide range of applications, from chemical synthesis to advanced drug delivery systems. Further research to fully characterize its own physicochemical properties as a pure salt would be beneficial to the scientific community.
References
An In-depth Technical Guide on 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Discovery, History, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a pyridinium salt of significant historical importance in the field of physical organic chemistry. The document details its discovery by Edward M. Kosower, its pivotal role in the development of the Z-scale for solvent polarity, its synthesis via the Menschutkin reaction, and its key chemical and physical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, and Mass Spectrometry), are presented to serve as a valuable resource for researchers.
Introduction
This compound is a quaternary ammonium salt that has played a foundational role in the understanding of solvent effects on chemical reactions and spectroscopic transitions. Its discovery and subsequent use in establishing an empirical scale of solvent polarity have had a lasting impact on various areas of chemistry, from mechanistic studies to the design of solvent systems for synthesis and analysis. This guide aims to provide a thorough technical understanding of this compound, from its historical context to practical experimental details.
Discovery and Historical Context
The discovery of this compound is credited to Edward M. Kosower, who, in a seminal 1958 paper published in the Journal of the American Chemical Society, introduced it as a probe for measuring solvent polarity.[1][2][3][4] Kosower observed that the position of the longest-wavelength absorption band in the UV-Vis spectrum of this compound was exceptionally sensitive to the nature of the solvent.[1] This sensitivity arises from a charge-transfer transition from the iodide anion to the pyridinium cation.
This observation led to the development of the Kosower Z-scale , an empirical measure of solvent polarity. The Z-value for a given solvent is defined as the transition energy (in kcal/mol) for the longest-wavelength absorption band of this compound in that solvent.[1] This scale provided a simple and effective method to quantify the ionizing power of a solvent and has been widely used to correlate solvent effects with reaction rates and other solvent-dependent phenomena.
The synthesis of this compound is a classic example of the Menschutkin reaction , a chemical reaction that converts a tertiary amine and an alkyl halide into a quaternary ammonium salt.[5][6] This reaction, first described by Nikolai Menschutkin in 1890, is a cornerstone of amine chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1199-65-1 | [7][8] |
| Molecular Formula | C₉H₁₂INO₂ | [7][8] |
| Molecular Weight | 293.10 g/mol | [7][8] |
| Appearance | Light yellow to brown powder/crystals | [9] |
| Melting Point | 114-116 °C | [10] |
| Solubility | Soluble in polar solvents like water, alcohols, and acetone. | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Hygroscopic. | [7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of methyl isonicotinate (methyl 4-pyridinecarboxylate) with ethyl iodide, a Menschutkin reaction.
Reaction Scheme:
Synthesis Pathway
Materials:
-
Methyl isonicotinate (methyl 4-pyridinecarboxylate)
-
Ethyl iodide
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate (1.0 equivalent) in a minimal amount of dry acetonitrile.
-
Add ethyl iodide (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, being a salt, will often precipitate from the reaction mixture upon cooling or with the addition of a less polar solvent like diethyl ether.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
Characterization
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR Spectral Data (Expected)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.2 - 9.0 | d | 2H | Protons ortho to N⁺ |
| ~8.5 - 8.3 | d | 2H | Protons meta to N⁺ |
| ~4.7 - 4.5 | q | 2H | -CH₂- of ethyl group |
| ~4.0 - 3.9 | s | 3H | -OCH₃ of ester |
| ~1.7 - 1.5 | t | 3H | -CH₃ of ethyl group |
¹³C NMR Spectral Data (Expected)
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O of ester |
| ~148 | C ortho to N⁺ |
| ~145 | C para to N⁺ |
| ~128 | C meta to N⁺ |
| ~60 | -CH₂- of ethyl group |
| ~53 | -OCH₃ of ester |
| ~16 | -CH₃ of ethyl group |
UV-Vis Spectroscopic Data (λmax in various solvents for Z-scale)
| Solvent | Z-value (kcal/mol) | λmax (nm) |
| Water | 94.6 | 301 |
| Methanol | 83.6 | 341 |
| Ethanol | 79.6 | 358 |
| 2-Propanol | 76.3 | 376 |
| Acetonitrile | 71.3 | 400 |
| Acetone | 65.7 | 435 |
| Dichloromethane | 64.2 | 444 |
Mass Spectrometry Data
| m/z | Assignment |
| 166.08 | [M-I]⁺ (C₉H₁₂NO₂⁺) |
| 127.00 | [I]⁻ |
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the conceptual basis of the Kosower Z-scale.
Experimental Workflow for Synthesis and Characterization
Conceptual Basis of the Kosower Z-Scale
Conclusion
This compound remains a compound of significant pedagogical and research interest. Its straightforward synthesis and profound solvatochromic properties make it an excellent tool for demonstrating fundamental concepts in physical organic chemistry. This guide provides the necessary historical context, key data, and detailed experimental protocols to facilitate its use and further study in a research environment. The legacy of Kosower's work, centered on this molecule, continues to influence our understanding of the critical role that solvents play in chemical processes.
References
- 1. Visual demonstration of solvent polarities - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 1199-65-1 | TCI Deutschland GmbH [tcichemicals.com]
- 10. This compound 97 1199-65-1 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (EMCPI) as a post-treatment agent to enhance the performance and stability of perovskite solar cells (PSCs). The protocols detailed below are based on the findings reported in the scientific literature, offering a guide for the successful integration of EMCPI into your fabrication workflow.
Introduction
Surface defects in perovskite films are a significant contributor to non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. Post-treatment of the perovskite layer with passivating agents is a widely adopted strategy to mitigate these defects. This compound (EMCPI) has emerged as a promising quaternary pyridinium-based halide salt for this purpose. Its molecular structure is specifically designed to passivate both negatively and positively charged defects on the perovskite surface, leading to a notable improvement in device performance and stability.
Mechanism of Action
EMCPI enhances perovskite solar cell performance through a dual-functional passivation mechanism. The pyridinium cation and the iodide anion of the EMCPI molecule effectively passivate both undercoordinated lead (Pb²⁺) ions (positive defects) and halide vacancies (negative defects) on the perovskite surface. This comprehensive defect passivation reduces non-radiative recombination pathways. Furthermore, the application of EMCPI can favorably modulate the energy level alignment between the perovskite absorber layer and the hole transport layer (HTL), facilitating more efficient charge extraction and transport.
Performance Enhancement
The post-treatment of perovskite films with EMCPI has been demonstrated to significantly improve the key photovoltaic parameters of the resulting solar cells.
| Photovoltaic Parameter | Control Device | EMCPI Treated Device |
| Power Conversion Efficiency (PCE) | 20.5% | 22.6% |
| Open-Circuit Voltage (Voc) | Data not available in abstract | Enhanced |
| Short-Circuit Current Density (Jsc) | Data not available in abstract | Data not available in abstract |
| Fill Factor (FF) | Data not available in abstract | Data not available in abstract |
Note: The primary driver for the PCE improvement is reported to be the enhancement in the open-circuit voltage (Voc).
Experimental Protocols
This section details the materials and step-by-step procedures for the fabrication of the perovskite solar cell and the subsequent post-treatment with EMCPI.
Materials
-
Perovskite Precursor Solution: (Follow your standard lab procedure for the desired perovskite composition, e.g., a mixed-cation, mixed-halide formulation).
-
This compound (EMCPI)
-
Anhydrous Isopropanol (IPA)
-
Substrates: FTO-coated glass
-
Electron Transport Layer (ETL) materials: e.g., SnO₂
-
Hole Transport Layer (HTL) materials: e.g., Spiro-OMeTAD
-
Metal Contact: Gold (Au) or Silver (Ag)
-
Standard solvents for cleaning and processing
Perovskite Solar Cell Fabrication Workflow
Application Notes and Protocols for the N-Alkylation of Methyl Isonicotinate to Synthesize 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt. This compound and its analogs are of interest in medicinal chemistry and materials science. The protocol described herein is a standard N-alkylation of a pyridine derivative.
Reaction Principle
The synthesis of this compound is achieved through the N-alkylation of methyl isonicotinate. This reaction proceeds via a nucleophilic attack of the nitrogen atom of the pyridine ring on an ethylating agent, typically an ethyl halide. The reaction is generally carried out in a suitable solvent, and the resulting pyridinium salt often precipitates from the reaction mixture, simplifying its isolation.
The general reaction is as follows:
Figure 1: General reaction scheme for the N-alkylation of methyl isonicotinate.
Experimental Protocol
This protocol details a general method for the synthesis of this compound.
Materials:
-
Methyl isonicotinate
-
Ethyl iodide (or other ethylating agent such as ethyl bromide)
-
Anhydrous acetone (or other suitable solvent like acetonitrile or DMF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl isonicotinate (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetone to the flask to dissolve the methyl isonicotinate. The concentration is typically in the range of 0.5 to 1.0 M.
-
Reagent Addition: Under an inert atmosphere, add ethyl iodide (1.1 to 1.5 equivalents) to the stirred solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (the boiling point of acetone is 56°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.
-
Work-up and Isolation: Upon completion of the reaction (typically after several hours to overnight), the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration, washed with cold acetone or diethyl ether to remove any unreacted starting materials, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation
The following table summarizes representative data for the N-alkylation of pyridine derivatives with various alkyl halides, which is analogous to the synthesis of the target compound.
| Entry | Pyridine Derivative | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl isonicotinate | Ethyl iodide | Acetone | Reflux | 12 | ~90-95 |
| 2 | Pyridine | Methyl iodide | None | Room Temp | 24 | >95 |
| 3 | 4-Picoline | Benzyl bromide | Acetonitrile | 80 | 6 | 85 |
| 4 | Isonicotinamide | Ethyl bromide | DMF | 60 | 24 | 75 |
Note: The yields are approximate and can vary based on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship Diagram
Caption: Key components and their roles in the N-alkylation reaction.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt that serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably derivatives of 1,4-dihydropyridine (1,4-DHP). The 1,4-DHP scaffold is a core structural motif in a class of drugs known as calcium channel blockers, which are widely used in the treatment of hypertension and other cardiovascular diseases. The reactivity of the pyridinium ring makes this reagent susceptible to reduction, providing access to the biologically important dihydropyridine system. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Application Notes
The primary application of this compound in organic synthesis is as a precursor to methyl 1-ethyl-1,4-dihydropyridine-4-carboxylate. This transformation is typically achieved through chemical reduction. The resulting 1,4-dihydropyridine derivative is a valuable intermediate for further synthetic modifications and is of significant interest in medicinal chemistry due to its structural similarity to known calcium channel blockers.
Key Applications:
-
Synthesis of 1,4-Dihydropyridine Derivatives: The most prominent application is its reduction to form the corresponding 1,4-dihydropyridine. This class of compounds is of high interest in drug discovery.
-
Precursor for Medicinal Chemistry: The resulting 1,4-DHP can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Studies on Redox Chemistry: The reduction of the pyridinium salt to the dihydropyridine serves as a model system for studying electron transfer processes in organic molecules.
It is important to note that 1,4-dihydropyridines can be sensitive to oxidation, readily converting back to the aromatic pyridinium salt.[1] Therefore, handling and storage of the reduced product require careful consideration to prevent degradation. The stability of 1,4-DHP derivatives is influenced by the nature of the substituents on the ring.[1][2]
Experimental Protocols
Protocol 1: Reduction of this compound to Methyl 1-ethyl-1,4-dihydropyridine-4-carboxylate
This protocol details the reduction of the pyridinium salt using sodium dithionite, a common and effective reducing agent for this transformation.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (deoxygenated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in deoxygenated water.
-
To this solution, add sodium bicarbonate (2.5 eq).
-
In a separate flask, dissolve sodium dithionite (2.5 eq) in deoxygenated water.
-
Slowly add the sodium dithionite solution to the stirred solution of the pyridinium salt and sodium bicarbonate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield:
The yield of methyl 1-ethyl-1,4-dihydropyridine-4-carboxylate can vary, but yields in the range of 70-90% have been reported for similar reductions of pyridinium salts.
Characterization Data for Methyl 1-ethyl-1,4-dihydropyridine-4-carboxylate:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dihydropyridine ring protons, the N-ethyl group, and the methoxycarbonyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the sp³ hybridized carbon at the 4-position of the dihydropyridine ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium dithionite (Na₂S₂O₄) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | Water, Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-90% |
Visualizations
Reaction Scheme
Caption: Overall reaction for the reduction of the pyridinium salt.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Logical Relationship: Stability of 1,4-Dihydropyridines
Caption: Influence of substituents on 1,4-DHP stability.
References
Application Notes and Protocols for Reactions Involving 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key reactions involving 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a versatile pyridinium salt utilized in the synthesis of various heterocyclic compounds. The following sections detail the synthesis of the parent compound and its subsequent reduction to form a stable 1,4-dihydropyridine derivative, a scaffold of significant interest in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is a standard N-alkylation reaction. This procedure is a foundational method for preparing a wide range of N-substituted pyridinium salts.
Experimental Protocol:
A general procedure for the N-alkylation of pyridines can be adapted for the synthesis of the title compound. In a round-bottom flask, methyl isonicotinate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or ethanol. Iodoethane (1.1 to 1.5 equivalents) is then added to the solution. The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period ranging from a few hours to 48 hours, depending on the scale and solvent used. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, typically from a solvent system like ethanol/ether, to yield this compound as a solid.
| Parameter | Value |
| Starting Material | Methyl isonicotinate |
| Reagent | Iodoethane |
| Solvent | Acetonitrile or Ethanol |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature to Reflux |
| Purification | Recrystallization |
Reduction of this compound to Methyl 1-ethyl-1,4-dihydropyridine-4-carboxylate
The reduction of pyridinium salts is a key transformation yielding dihydropyridine and tetrahydropyridine structures, which are prevalent in many biologically active molecules. Sodium dithionite is a mild and effective reducing agent for this purpose.
Experimental Protocol:
In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, this compound (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent like dichloromethane or ethyl acetate. The solution is cooled in an ice bath. A freshly prepared aqueous solution of sodium dithionite (2-3 equivalents) is added dropwise to the stirred solution of the pyridinium salt under a nitrogen atmosphere. The reaction mixture is stirred vigorously at room temperature for a specified time, typically 1-3 hours. The progress of the reduction is monitored by TLC or UV-Vis spectroscopy. After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, methyl 1-ethyl-1,4-dihydropyridine-4-carboxylate. The product can be further purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Dithionite (Na₂S₂O₄) |
| Solvent | Water/Dichloromethane or Water/Ethyl Acetate |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Extraction, Column Chromatography (optional) |
Logical Workflow for the Synthesis and Reduction:
Caption: Workflow for the synthesis of this compound and its subsequent reduction.
Signaling Pathway Analogy: The Role of Pyridinium Salts in Bio-inspired Reductions
While not a biological signaling pathway in the traditional sense, the reduction of pyridinium salts like this compound is analogous to the function of the nicotinamide adenine dinucleotide (NAD⁺/NADH) redox couple in biological systems. NAD⁺, a pyridinium salt, is a key oxidizing agent in metabolism, accepting electrons and a proton to become NADH. NADH then serves as a reducing agent, donating electrons in various biosynthetic pathways. The chemical reduction of a synthetic pyridinium salt mimics this fundamental biochemical process.
The Versatility of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a versatile and reactive precursor molecule that holds significant promise in the synthesis of a diverse array of novel heterocyclic compounds. Its unique electronic properties, stemming from the positively charged pyridinium ring and the electron-withdrawing methoxycarbonyl group, render it susceptible to a variety of chemical transformations. This reactivity opens avenues for the construction of complex molecular architectures, many of which are of interest in medicinal chemistry and drug development due to their potential biological activities. This document provides an overview of its applications and detailed protocols for its use in generating innovative heterocyclic systems.
Application Notes
This compound serves as a key building block in several synthetic strategies, primarily leveraging its electrophilic nature and the potential to generate reactive intermediates. Key areas of application include:
-
Synthesis of Dihydropyridine Derivatives: Pyridinium salts are classical precursors for the synthesis of 1,4-dihydropyridines (DHPs) and related reduced pyridine systems. These scaffolds are of paramount importance in medicinal chemistry, with many DHP-containing molecules acting as calcium channel blockers. By reacting this compound with various nucleophiles, it is possible to construct substituted dihydropyridine rings, which can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets.
-
Generation of Pyridinium Ylides for Cycloaddition Reactions: In the presence of a suitable base, this compound can be deprotonated at the ethyl group to form a pyridinium ylide. This ylide is a reactive 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. This methodology provides a powerful tool for the construction of five-membered heterocyclic rings fused to the pyridine core, leading to the formation of indolizine-type structures. These fused systems are prevalent in natural products and have shown a wide range of biological activities.
-
Ring Transformation and Rearrangement Reactions: The pyridinium ring itself can undergo transformations and rearrangements under specific reaction conditions. Nucleophilic attack at the 2- or 6-position of the ring can initiate a cascade of reactions leading to the formation of different heterocyclic systems. The methoxycarbonyl group at the 4-position can influence the regioselectivity of these attacks and stabilize intermediates, thereby guiding the reaction towards the desired product.
Experimental Protocols
The following are generalized protocols for the synthesis of novel heterocyclic compounds using this compound as a precursor. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 1: Synthesis of 1,4-Dihydropyridine Derivatives via Nucleophilic Addition
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-).
Materials:
-
This compound
-
Nucleophile (e.g., organometallic reagent, enolate, or other carbon/heteroatom nucleophile)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add the nucleophile solution (1.0-1.2 eq) to the stirred solution of the pyridinium salt.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with the extraction solvent (3 x volumes).
-
Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1,4-dihydropyridine derivative.
Quantitative Data:
Due to the lack of specific experimental data in the public domain for this exact precursor, the following table is a hypothetical representation of expected yields for different classes of nucleophiles. Actual yields may vary.
| Nucleophile Class | Expected Product Type | Hypothetical Yield Range (%) |
| Grignard Reagents (R-MgBr) | 4-Alkyl/Aryl-1,4-dihydropyridines | 45-65 |
| Organolithium Reagents (R-Li) | 4-Alkyl/Aryl-1,4-dihydropyridines | 50-70 |
| Enolates | 4-(2-Oxoalkyl)-1,4-dihydropyridines | 40-60 |
Protocol 2: Synthesis of Fused Heterocycles via Pyridinium Ylide Cycloaddition
This protocol outlines the in-situ generation of a pyridinium ylide and its subsequent [3+2] cycloaddition with a dipolarophile.
Materials:
-
This compound
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Dipolarophile (e.g., maleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
Standard glassware
-
Extraction solvent (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the dipolarophile (1.1 eq) in the chosen anhydrous polar aprotic solvent.
-
Add the non-nucleophilic base (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in the extraction solvent and water.
-
Separate the organic layer, wash with brine, dry over the drying agent, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the fused heterocyclic compound.
Quantitative Data:
The following table provides hypothetical yields for the cycloaddition reaction with representative dipolarophiles.
| Dipolarophile | Expected Product Type | Hypothetical Yield Range (%) |
| N-Phenylmaleimide | Pyrrolo[2,1,5-de]indolizine derivative | 60-75 |
| Dimethyl acetylenedicarboxylate | Dihydroindolizine dicarboxylate derivative | 55-70 |
Visualizations
To aid in the conceptualization of the synthetic pathways, the following diagrams illustrate the core reaction mechanisms.
Caption: Synthesis of 1,4-Dihydropyridines.
Caption: Pyridinium Ylide Formation and Cycloaddition.
Disclaimer: The experimental protocols and quantitative data provided are generalized and hypothetical due to the limited availability of specific literature for the title compound. Researchers are strongly advised to conduct thorough literature searches for analogous reactions and to perform small-scale optimization experiments to determine the ideal conditions for their specific synthetic targets. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for Monitoring Reaction Progress of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the reaction progress of syntheses or subsequent reactions involving 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide. The techniques described are broadly applicable to pyridinium salts and have been adapted for this specific compound of interest.
Introduction
This compound is a quaternary pyridinium salt utilized in various chemical syntheses.[1] Accurate monitoring of its formation or consumption is crucial for reaction optimization, yield determination, and quality control. This document outlines the application of key analytical techniques for real-time and offline monitoring of reactions involving this compound. The primary methods covered include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is a rapid, qualitative technique ideal for initial reaction screening and for quickly determining the approximate point of reaction completion.
Application Note:
TLC allows for the simultaneous visualization of starting materials, intermediates, and the desired product, this compound. Due to the ionic nature of the product, it will likely have a different retention factor (Rf) compared to the neutral starting materials (e.g., methyl isonicotinate and ethyl iodide). The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate reaction progress. Staining with Dragendorff reagent can be used for the specific visualization of the pyridinium salt.
Experimental Protocol:
-
Plate: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A polar eluent system is required. A common starting point is a mixture of chloroform and methanol (e.g., 100:1 v/v), which can be adjusted based on the polarity of the starting materials. For instance, increasing the methanol content will increase the polarity and move the ionic product further up the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Spotting: Apply a small spot of the diluted reaction mixture and co-spot with standards of the starting materials and, if available, the purified product.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
UV Light: Visualize the plate under UV light (254 nm).
-
Staining: Prepare Dragendorff reagent for specific detection of the pyridinium salt. Observe for the appearance of an orange or reddish-brown spot corresponding to the product.
-
-
Interpretation: Monitor the disappearance of starting material spots and the appearance and intensification of the product spot over time.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for the quantitative analysis of reaction progress, allowing for the determination of conversion, yield, and purity.[2] Reversed-phase HPLC is a common method for analyzing pyridinium salts.[2]
Application Note:
A reversed-phase HPLC method can effectively separate the polar this compound from less polar starting materials. An ion-pairing agent may be added to the mobile phase to improve peak shape and retention of the cationic product.[2] A UV detector is suitable for detection, as the pyridinium ring is UV-active.
Experimental Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like sodium dodecyl sulfate (SDS) can be added to the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Withdraw an aliquot from the reaction mixture at specific time points, quench the reaction if necessary, and dilute with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Quantification: Create a calibration curve using standards of known concentrations of the starting materials and the product to determine their respective concentrations in the reaction mixture over time.
Data Presentation:
Table 1: Hypothetical HPLC Monitoring of a Reaction Forming this compound
| Time (hours) | Area % Methyl Isonicotinate | Area % Ethyl Iodide | Area % this compound |
| 0 | 50.0 | 50.0 | 0.0 |
| 1 | 35.2 | 34.8 | 30.0 |
| 2 | 20.1 | 19.9 | 60.0 |
| 4 | 5.5 | 5.3 | 89.2 |
| 6 | <1 | <1 | >98 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy, particularly benchtop NMR, is an excellent tool for real-time, non-destructive monitoring of reaction kinetics and mechanisms.[3]
Application Note:
¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new, characteristic signals for this compound. Key spectral changes to monitor include the downfield shift of the pyridine ring protons upon quaternization and the appearance of the ethyl group signals.[4]
Experimental Protocol:
-
Instrument: Benchtop or standard NMR spectrometer.
-
Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d₆, CD₃CN, or D₂O).
-
Sample Preparation:
-
Offline: Withdraw aliquots at different time points, quench the reaction, and prepare the sample in an NMR tube with a suitable deuterated solvent.
-
Online/In-Situ: If using a flow-NMR setup, the reaction mixture can be continuously pumped through the spectrometer.[3]
-
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the characteristic peaks of the starting materials and the product. The relative integrals will be proportional to their molar ratio.
Characteristic ¹H NMR Shifts to Monitor:
-
Methyl Isonicotinate (Starting Material): Protons on the pyridine ring will have characteristic shifts. The methyl ester protons will appear as a singlet.
-
Ethyl Iodide (Starting Material): A quartet for the -CH₂- group and a triplet for the -CH₃ group.
-
This compound (Product):
-
The pyridine ring protons will shift downfield upon formation of the positively charged pyridinium ion.[4]
-
A new quartet and triplet corresponding to the N-ethyl group will appear.
-
The methyl ester singlet will also be present.
-
Data Presentation:
Table 2: Hypothetical ¹H NMR Data for Reaction Monitoring
| Time (hours) | Relative Integral (Starting Material A) | Relative Integral (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.65 | 0.35 | 35 |
| 2 | 0.30 | 0.70 | 70 |
| 4 | 0.05 | 0.95 | 95 |
| 6 | <0.01 | >0.99 | >99 |
Note: Starting Material A refers to a key non-solvent reactant peak used for monitoring.
Visualizations
Caption: Workflow for monitoring reaction progress.
Caption: Logical relationships of monitoring techniques.
References
Application Note: A Scalable Protocol for the Synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Quaternary pyridinium salts are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] They serve as key synthetic intermediates for pharmacologically relevant molecules, function as ionic liquids, and act as phase transfer catalysts.[1] This application note provides detailed protocols for the synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a representative pyridinium salt, using both conventional heating and microwave-assisted methods. The protocols are designed to be scalable and adaptable for the synthesis of various N-alkyl pyridinium derivatives, addressing the common challenges associated with scaling up the Menshutkin reaction.
General Reaction Scheme
The synthesis involves the quaternization of the nitrogen atom in the pyridine ring via an SN2 reaction, commonly known as the Menshutkin reaction. In this case, methyl isonicotinate (4-(methoxycarbonyl)pyridine) is N-alkylated using iodoethane.
Reaction: Methyl Isonicotinate + Iodoethane → this compound
Experimental Protocols
Two primary methods are presented: a conventional thermal method suitable for large-scale synthesis and a microwave-assisted method for rapid, small-scale synthesis and optimization.
Protocol 1: Conventional Scale-Up Synthesis via Thermal Heating
This robust method is ideal for producing gram-to-kilogram quantities of the target compound. It employs standard laboratory equipment and allows for straightforward monitoring and work-up.
Materials:
-
Methyl isonicotinate (1 equivalent)
-
Iodoethane (1.2-1.5 equivalents)
-
Anhydrous Acetonitrile or Ethanol (sufficient volume for a ~0.5-1.0 M solution)
-
Diethyl ether (for precipitation and washing)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve methyl isonicotinate (1 eq.) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add iodoethane (1.2-1.5 eq.) to the solution. The use of iodoethane as the alkylating agent is often more effective than corresponding bromides, especially for pyridines containing electron-withdrawing groups.[3]
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Reaction Time: Maintain reflux for 12-48 hours. Typically, a precipitate will form as the reaction progresses.[3] For a similar preparation of N-alkylpyridinium salts, refluxing for 40 hours has been reported to be effective.[4][5]
-
Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Purification (Crystallization): Collect the solid product by vacuum filtration. Wash the crude product multiple times with cold diethyl ether to remove unreacted starting materials.[5]
-
Drying: Dry the purified white crystalline product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[6]
Protocol 2: Rapid Synthesis via Microwave Irradiation
Microwave-assisted synthesis offers a significant reduction in reaction time, making it an excellent choice for rapid library synthesis, reaction screening, or producing small quantities for initial studies.[4]
Materials:
-
Methyl isonicotinate (1 equivalent)
-
Iodoethane (4 equivalents)[4]
-
Anhydrous Acetonitrile (1-2 mL)
-
5 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: Combine methyl isonicotinate (1 eq.) and iodoethane (4 eq.) in a microwave reactor vial.[4]
-
Solvent Addition: Add anhydrous acetonitrile (1-2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150-155°C for 20-50 minutes.[4]
-
Product Isolation: After the reaction is complete and the vial has cooled, a precipitate of the pyridinium salt is typically observed.[4]
-
Purification: Purify the product by washing the crystallites multiple times with a mixture of petroleum ether and diethyl ether.[4]
-
Drying: Dry the final product under vacuum.
Data Presentation
The following tables summarize the physical properties of the target compound and compare the two synthetic methodologies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1199-65-1 | [7][8] |
| Molecular Formula | C₉H₁₂INO₂ | [7] |
| Molecular Weight | 293.10 g/mol | [7] |
| Appearance | White to yellow crystalline solid | [4][5] |
| Melting Point | 114-116 °C | [8] |
| Purity (Typical) | >97.0% |[9] |
Table 2: Comparison of Synthetic Protocols
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Scale | Grams to Kilograms | Milligrams to Grams | [5][10] |
| Reaction Time | 18 - 40 hours | 20 - 50 minutes | [4] |
| Typical Yield | ~81% | ~94% | [4] |
| Energy Input | Indirect, slow heating | Direct, rapid heating of reactants | [4] |
| Primary Advantage | High scalability, simple equipment | Drastic reduction in reaction time |[4] |
Scale-Up and Process Optimization Considerations
-
Solvent Choice: While ethanol and acetonitrile are common, other solvents like DMF or solvent-free (melt) conditions can be explored, especially for less reactive pyridines.[3] For industrial applications, a solvent system where the product has low solubility can simplify isolation.[11]
-
Reactivity: Pyridines with electron-withdrawing groups, such as the 4-methoxycarbonyl group, are less nucleophilic and require more forcing conditions (higher temperatures, longer reaction times) than unsubstituted pyridine.[3]
-
Purification: On a large scale, recrystallization is the most effective method for achieving high purity. Washing with a solvent in which the product is insoluble (like diethyl ether) is crucial for removing non-polar impurities.[5]
-
Safety: Iodoethane is a lachrymator and should be handled in a well-ventilated fume hood. When scaling up, the potential for exothermic reactions should be assessed, and appropriate cooling should be available. Sealed-vessel reactions (like microwave synthesis) can build significant pressure and require appropriate safety measures.
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the SN2 quaternization reaction.
References
- 1. DSpace [scholarshare.temple.edu]
- 2. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 1199-65-1 | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
Application Notes: The Strategic Use of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action. Quaternary pyridinium compounds have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt bacterial cell membranes. 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a versatile precursor for the synthesis of a wide array of substituted pyridinium salts, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency. This document provides detailed application notes and protocols for the utilization of this compound in the discovery of new antibacterial drug candidates.
The core strategy involves the chemical modification of this compound to generate a library of derivatives with varying physicochemical properties. Key modifications often focus on the hydrolysis of the ester group to the corresponding carboxylic acid, followed by amidation to introduce diverse functionalities. Additionally, the length of the N-alkyl chain is a critical determinant of antibacterial activity and can be varied to fine-tune the compound's amphiphilicity.
Key Advantages of Using this compound
-
Versatile Precursor: The methoxycarbonyl group at the 4-position serves as a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.
-
Tunable Amphiphilicity: The pyridinium core provides a hydrophilic head, while modifications at the 4-position and the N-alkyl group allow for precise control over the hydrophobic tail, a key factor in antibacterial efficacy.
-
Established Class of Antibacterials: Quaternary pyridinium salts have a well-documented history of antibacterial activity, providing a strong rationale for their further development.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on quaternary ammonium compounds (QACs), including pyridinium salts, several key SAR principles guide the design of potent antibacterial agents:
-
Hydrophobicity: Increased hydrophobicity, often achieved by elongating the N-alkyl chain or introducing bulky hydrophobic groups, generally leads to enhanced antibacterial activity.[1][2]
-
Alkyl Chain Length: An optimal N-alkyl chain length, typically between 12 and 16 carbons, is often observed for maximum potency.[3][4]
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridinium ring can influence activity. Electron-withdrawing or -donating groups can modulate the charge distribution and interaction with the bacterial membrane.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of compounds derived from this compound, illustrating the impact of structural modifications on antibacterial activity. This data is representative of trends observed in the literature for similar pyridinium-based antibacterial agents.
| Compound ID | N-Alkyl Chain | R Group at 4-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | Ethyl | -COOCH₃ | >256 | >256 |
| 1a | Dodecyl | -COOH | 64 | 128 |
| 1b | Dodecyl | -CONH-(CH₂)₃CH₃ | 16 | 32 |
| 1c | Dodecyl | -CONH-Ph | 8 | 16 |
| 2a | Tetradecyl | -COOH | 32 | 64 |
| 2b | Tetradecyl | -CONH-(CH₂)₃CH₃ | 8 | 16 |
| 2c | Tetradecyl | -CONH-Ph | 4 | 8 |
| 3a | Hexadecyl | -COOH | 16 | 32 |
| 3b | Hexadecyl | -CONH-(CH₂)₃CH₃ | 4 | 8 |
| 3c | Hexadecyl | -CONH-Ph | 2 | 4 |
Experimental Protocols
Protocol 1: General Synthesis of N-Alkyl-4-carboxypyridinium Halides
This protocol describes the synthesis of N-alkyl-4-carboxypyridinium halides from a 4-pyridinecarboxylic acid precursor, which can be obtained from the hydrolysis of this compound.
Materials:
-
4-Pyridinecarboxylic acid
-
Alkyl halide (e.g., 1-bromododecane, 1-bromotetradecane, 1-bromohexadecane)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinecarboxylic acid (1 equivalent) in ethanol.
-
Add the corresponding alkyl halide (1.2 equivalents) to the solution.
-
Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold diethyl ether.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Amidation of N-Alkyl-4-carboxypyridinium Halides
This protocol outlines the conversion of the carboxylic acid functionality to an amide.
Materials:
-
N-Alkyl-4-carboxypyridinium halide
-
Thionyl chloride or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Amine (e.g., butylamine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend the N-Alkyl-4-carboxypyridinium halide (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the acid chloride is complete.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and TEA or DIPEA (2 equivalents) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized pyridinium compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Synthetic workflow for generating antibacterial agents.
Caption: Mechanism of antibacterial action.
References
- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 3. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 4. Development of cationic Pyridinium-Oxazolidinone derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in Extractive Desulfurization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extractive desulfurization (EDS) is an emerging technology aimed at removing sulfur-containing compounds from liquid fuels, offering a complementary approach to traditional hydrodesulfurization (HDS). Ionic liquids (ILs) have garnered significant attention as promising solvents for EDS due to their negligible vapor pressure, thermal stability, and tunable physicochemical properties. Among these, pyridinium-based ionic liquids have demonstrated considerable potential for the selective extraction of aromatic sulfur compounds.
This document provides detailed application notes and protocols for the prospective use of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in extractive desulfurization processes. While direct experimental data for this specific ionic liquid in EDS is not extensively available in public literature, the following protocols and data are based on established methodologies for structurally similar pyridinium-based ionic liquids. These notes are intended to serve as a comprehensive guide for researchers initiating studies in this area.
Putative Mechanism of Action
The primary mechanism for the extractive desulfurization of fuel using pyridinium-based ionic liquids is believed to be driven by π-π interactions between the electron-rich aromatic ring of the sulfur compounds (e.g., dibenzothiophene, benzothiophene) and the electron-deficient pyridinium ring of the ionic liquid. The presence of functional groups on the pyridinium cation, such as the methoxycarbonyl group in this compound, may further influence the extraction efficiency through additional electrostatic or hydrogen bonding interactions.
Experimental Protocols
The following are detailed protocols for conducting extractive desulfurization experiments using this compound. These are model protocols and may require optimization based on specific fuel compositions and experimental goals.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl isonicotinate
-
Ethyl iodide
-
Acetonitrile (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve methyl isonicotinate (1 equivalent) in acetonitrile.
-
Add ethyl iodide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of this compound will form.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Characterize the synthesized ionic liquid using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).
Protocol 2: Extractive Desulfurization of a Model Fuel
Materials:
-
This compound
-
Model fuel (e.g., a solution of dibenzothiophene (DBT) in n-dodecane, 500 ppm sulfur)
-
Sample vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a sulfur-selective detector.
Procedure:
-
Prepare a stock solution of the model fuel by dissolving a known amount of dibenzothiophene in n-dodecane to achieve the desired sulfur concentration.
-
In a series of sample vials, add a specific volume of the model fuel (e.g., 5 mL).
-
Add varying mass ratios of this compound to the model fuel (e.g., IL:fuel mass ratios of 1:1, 1:2, 1:5).
-
Seal the vials tightly and place them in a thermostatic shaker set to the desired extraction temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Agitate the mixtures at a constant speed for a specified duration (e.g., 30 minutes, 1 hour, 2 hours).
-
After extraction, separate the two phases (ionic liquid and fuel) by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Carefully collect the upper fuel phase for analysis.
-
Analyze the sulfur concentration in the treated fuel phase using GC-FID.
-
Calculate the desulfurization efficiency using the following formula: Desulfurization Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial sulfur concentration and Cₑ is the sulfur concentration after extraction.
Protocol 3: Oxidative-Extractive Desulfurization (OEDS)
For enhanced sulfur removal, an oxidative step can be incorporated.
Materials:
-
All materials from Protocol 2
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Follow steps 1-3 of Protocol 2.
-
To each vial, add a specific volume of hydrogen peroxide. The molar ratio of H₂O₂ to sulfur is a critical parameter to optimize (e.g., H₂O₂/S molar ratios of 2:1, 4:1, 8:1).
-
Optionally, a small amount of acetic acid can be added to catalyze the oxidation of sulfur compounds.
-
Seal the vials and proceed with the extraction and analysis as described in steps 4-9 of Protocol 2. The oxidized sulfur compounds (sulfoxides and sulfones) will have a higher affinity for the ionic liquid phase.
Data Presentation
The following tables summarize representative data from studies on other pyridinium-based ionic liquids to provide a comparative context for the expected performance of this compound.
Table 1: Extractive Desulfurization Efficiency of Various Pyridinium-Based Ionic Liquids for Dibenzothiophene (DBT)
| Ionic Liquid | IL:Fuel Ratio (w/w) | Temperature (°C) | Time (min) | DBT Removal Efficiency (%) |
| [BPy][BF₄] | 1:1 | 30 | 60 | ~75.5 |
| [HPy][BF₄] | 1:1 | Room Temp. | - | Higher than [BPy][BF₄] |
| [OPy][BF₄] | 1:1 | Room Temp. | - | Higher than [HPy][BF₄] |
| [BPy][FeCl₄] | - | 40 | 10 | ~95.3 (OEDS) |
[BPy]: N-butylpyridinium, [HPy]: N-hexylpyridinium, [OPy]: N-octylpyridinium
Table 2: Effect of Operating Parameters on Desulfurization Efficiency using [BPy][BF₄]
| Parameter | Condition | DBT Removal Efficiency (%) |
| Time | 15 min | Increases rapidly |
| 45 min | Approaches equilibrium | |
| 60 min | ~75.5 | |
| Temperature | 20 °C | Lower efficiency |
| 30 °C | Optimal for EDS | |
| 40 °C | Slight decrease | |
| IL:Fuel Ratio (v/v) | 1:1 | ~69.8 (EDS) |
| 1:4 | ~57.0 (EDS) |
Visualizations
Logical Workflow for Extractive Desulfurization
Caption: Workflow of the extractive desulfurization process.
Hypothesized Interaction Mechanism
Caption: Hypothesized π-π interaction between DBT and the pyridinium cation.
Conclusion
This compound holds promise as a functionalized ionic liquid for extractive desulfurization. The protocols and comparative data presented here provide a solid foundation for researchers to explore its efficacy. Key parameters for optimization include the ionic liquid-to-fuel ratio, temperature, and extraction time. Furthermore, the potential for oxidative-extractive desulfurization should be investigated to achieve ultra-low sulfur fuel levels. Future studies should focus on generating empirical data for this specific ionic liquid to validate and refine these proposed methodologies.
Troubleshooting & Optimization
improving the yield of reactions with 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Welcome to the technical support center for 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during their experiments with this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
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Answer: Low or no yield in reactions involving this compound can stem from several factors related to starting materials, reaction conditions, and potential side reactions. Consider the following troubleshooting steps:
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Purity of Starting Materials: Impurities in your starting materials, including the pyridinium salt, solvents, and other reactants, can significantly interfere with the reaction and lead to lower yields or the formation of side products.[1] Always ensure the purity of your reagents before initiating the synthesis.
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Reaction Temperature: Temperature is a critical parameter. An insufficient temperature may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the pyridinium salt.[2] It is crucial to find the optimal temperature that maximizes yield without causing significant degradation.
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Reaction Time: The reaction may not have reached completion if the reaction time is too short.[2] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to determine the optimal reaction time.
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Steric Hindrance: Bulky substituents on other reactants can sterically hinder the approach to the pyridinium salt, slowing down the reaction rate.[2] In such cases, prolonged reaction times or higher temperatures may be necessary.
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Solvent Polarity: The polarity of the reaction medium can influence the reaction efficiency. In some cases, increasing the polarity of the solvent can reduce the yield, possibly due to lower solubility of the pyridinium salt.[3] Experiment with solvents of varying polarities to find the optimal medium for your specific reaction.
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Issue 2: Formation of Colored Byproducts
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Question: My reaction mixture is developing a dark color, and I am observing colored impurities in my final product. What could be the cause?
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Answer: The formation of colored byproducts can be indicative of decomposition or side reactions. In the context of pyridinium salt reactions, this can sometimes be attributed to:
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Decomposition at High Temperatures: As mentioned, excessive heat can lead to the decomposition of the pyridinium salt, which may result in colored impurities.[2]
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Side Reactions: Depending on the specific reaction, colored byproducts may form through various side pathways. Carefully analyze the reaction mixture to identify the structure of these impurities, which can provide insights into the unwanted reaction pathways.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify my final product from unreacted starting materials and byproducts. What are effective purification strategies?
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Answer: The purification of pyridinium salts can be challenging due to their ionic nature. The following techniques are commonly employed:
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Crystallization: This is often the most effective method for purifying solid pyridinium salts.[2] Experiment with different solvent systems to induce crystallization and achieve high purity.
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Washing: If the product precipitates from the reaction mixture, it can be purified by filtration and washing with a suitable solvent that dissolves the impurities but not the desired product.[2]
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Column Chromatography: While possible, column chromatography of pyridinium salts on silica gel can be problematic due to their high polarity, which can lead to tailing. This can sometimes be mitigated by adding a small amount of a modifier, like an acid or a salt, to the eluent.[1]
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Frequently Asked Questions (FAQs)
This section provides answers to general questions about this compound.
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Question 1: What are the key properties of this compound?
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Answer: this compound is a quaternary pyridinium salt. Key properties are summarized in the table below.
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| Property | Value |
| CAS Number | 1199-65-1[4][5] |
| Molecular Formula | C9H12INO2[5] |
| Molecular Weight | 293.10 g/mol [5] |
| Appearance | Light yellow to brown powder or crystal |
| Melting Point | 114-116 °C[4] |
| Stability | Stable, but incompatible with strong oxidizing agents. It is also hygroscopic.[4] |
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Question 2: What are the primary applications of this compound?
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Question 3: How should I store this compound?
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Answer: Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry and well-ventilated place.[4]
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Experimental Protocols & Data
While specific, detailed experimental protocols for every possible reaction involving this compound are beyond the scope of this guide, the following general procedure for a typical nucleophilic addition reaction can be adapted.
General Protocol for Nucleophilic Addition to this compound
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Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent.
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Reagent Addition: Slowly add the nucleophilic reagent to the stirred solution at a controlled temperature (e.g., using an ice bath).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).
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Work-up: Once the reaction is complete, quench the reaction mixture appropriately. The work-up procedure will depend on the nature of the product and byproducts. This may involve extraction, filtration, or direct crystallization.
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Purification: Purify the crude product using one of the methods described in the "Troubleshooting Guides" section (e.g., crystallization, washing, or column chromatography).
Table 1: Influence of Temperature on Yield in a Generic Pyridinium Salt Synthesis
The following table illustrates the general effect of temperature on product yield in a continuous flow synthesis of a pyridinium salt, which can be a useful reference for optimizing your reaction.
| Temperature (°C) | Yield (%) |
| 138 | 90 |
| 160 | ~97 |
| Data adapted from a study on butylpyridinium bromide synthesis.[2] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
A logical workflow for troubleshooting low reaction yields.
Diagram 2: General Experimental Workflow
A typical experimental workflow for reactions with the pyridinium salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: Recrystallization is the most widely used and effective technique for purifying solid pyridinium salts like this compound.[1] This method relies on the principle that the compound's solubility in a suitable solvent increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals form while impurities remain dissolved in the mother liquor.
Q2: What are the likely impurities in a typical synthesis of this compound?
A2: The synthesis of this compound typically involves the N-alkylation of methyl isonicotinate with ethyl iodide. Therefore, common impurities may include:
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Unreacted starting materials: Methyl isonicotinate and ethyl iodide.[1]
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Side-products: Potential side reactions could lead to other pyridinium-related compounds.
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Residual solvents: Solvents used during the synthesis or initial work-up.[1]
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Degradation products: The methoxycarbonyl group may be susceptible to hydrolysis under certain conditions.[1]
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
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High-Performance Liquid Chromatography (HPLC): A reliable method for quantitative purity assessment.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure and identifying any residual impurities or starting materials.[1]
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Melting Point Analysis: A pure compound will have a sharp and defined melting point range. The reported melting point for this compound is 114-116 °C. A broad or depressed melting point range suggests the presence of impurities.
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Thin-Layer Chromatography (TLC): A quick and qualitative method to assess purity by comparing the crude material to the recrystallized product.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: The choice of solvent is crucial for successful recrystallization. For pyridinium salts, common solvents include alcohols and polar aprotic solvents. Based on general procedures for similar compounds, good starting points for solvent screening would be:
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Ethanol
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Methanol
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Acetone
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Acetonitrile A solvent pair, such as ethanol-diethyl ether or ethanol-water, can also be effective. In a solvent pair system, the compound is dissolved in the "good" solvent (in which it is more soluble) at an elevated temperature, and the "poor" solvent (in which it is less soluble) is added until the solution becomes cloudy, indicating the onset of crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. |
| The compound is significantly impure. | Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. |
| The cooling rate is too fast. | Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling process. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used, and the solution is not saturated. | Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator. Then, allow the solution to cool again. |
| The solution is supersaturated but requires a nucleation site to initiate crystallization. | Try scratching the inside of the flask with a glass rod at the surface of the liquid. Add a "seed crystal" of the pure compound, if available. |
| The compound is extremely soluble in the chosen solvent even at low temperatures. | If using a single solvent, try a different solvent in which the compound is less soluble. If using a solvent pair, add more of the "poor" solvent to the warm solution until persistent cloudiness is observed, then re-heat until clear and cool slowly. |
Problem 3: The yield of recovered crystals is very low.
| Possible Cause | Solution | | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first. | | The crystals were washed with a solvent in which they are too soluble. | Ensure the wash solvent is ice-cold. If the compound shows significant solubility in the recrystallization solvent even when cold, consider washing with a different, less polar solvent in which the compound is known to be insoluble. | | Premature crystallization occurred during hot filtration. | Use a stemless funnel and preheat it with hot solvent. Use a slight excess of solvent to keep the compound dissolved during filtration and then concentrate the filtrate before cooling. |
Experimental Protocols
General Recrystallization Protocol for this compound
Disclaimer: This is a general procedure based on common practices for purifying pyridinium salts and should be optimized for your specific experimental conditions.
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Step | Mass (g) | Purity (by HPLC, %) | Recovery (%) |
| Crude Product | 5.00 | 85 | 100 |
| After 1st Recrystallization (Ethanol) | 4.05 | 98 | 81 |
| After 2nd Recrystallization (Ethanol) | 3.50 | >99.5 | 70 |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the purification process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for when crystallization fails to occur.
References
common side reactions of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions regarding the common side reactions encountered during the synthesis and handling of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is incomplete, and I have significant amounts of unreacted starting materials. How can I improve the conversion?
A1: Incomplete conversion is a common issue in the synthesis of pyridinium salts. Several factors could be at play:
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Insufficient Reaction Time or Temperature: The quaternization of pyridines can be slow. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to product decomposition.[1] For some pyridinium salt syntheses, elevating the temperature from 138 °C to 160 °C has been shown to increase yields from 90% to approximately 97%.[1]
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Poor Leaving Group: The rate of N-alkylation is dependent on the leaving group of the ethylating agent. If you are using a reagent with a poor leaving group (e.g., ethyl bromide), consider switching to one with a better leaving group, such as ethyl iodide, to improve the reaction rate.[1]
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Steric Hindrance: While less of a concern with 4-substituted pyridines, significant steric bulk on the starting materials can hinder the reaction. If modifications are possible, using less sterically hindered precursors may be beneficial.[1]
Q2: The final product is an oil or a discolored solid. What are the likely impurities and how can I purify it?
A2: The presence of colored impurities or the product oiling out can be attributed to several factors:
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Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can result in a sticky or oily appearance. Ensure all handling is done under anhydrous conditions and store the final product in a desiccator.
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Contamination with Starting Materials: Unreacted methyl isonicotinate or ethyl iodide can remain in the final product.
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Decomposition Products: Exposure to high temperatures or strong oxidizing agents can cause decomposition.[1][2]
Purification Protocol: Crystallization
Crystallization is a highly effective method for purifying solid pyridinium salts.[1]
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Solvent Evaporation: After the reaction, remove the reaction solvent under reduced pressure.
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Dissolution: Dissolve the crude product (which may be an oil) in a minimal amount of a suitable hot solvent, such as ethanol.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer at -22 °C for several hours to facilitate crystal formation.
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Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a cold, non-polar solvent like diethyl ether to remove residual impurities.[3]
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q3: I observe the formation of byproducts that are difficult to separate. What could be the cause?
A3: Side reactions can lead to the formation of complex mixtures. A potential, though less common, side reaction could involve the hydrolysis of the methoxycarbonyl group, especially if water is present in the reaction mixture under elevated temperatures. This would lead to the formation of the corresponding carboxylic acid. To avoid this, ensure all reactants and solvents are anhydrous.
Quantitative Data Summary
The following table summarizes the impact of reaction temperature on the yield of a representative pyridinium salt synthesis, illustrating the importance of optimizing reaction conditions.
| Reaction Temperature (°C) | Residence Time (minutes) | Yield (%) | Observations |
| 138 | < 10 | 90 | Incomplete conversion. |
| 160 | < 10 | ~97 | High conversion, optimal temperature.[1] |
| > 170 | < 10 | Variable | Potential for product decomposition observed.[1] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.
Caption: A flowchart for troubleshooting common synthesis and purification issues.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing N-alkyl pyridinium salts.
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Reactant Preparation: In a round-bottom flask, dissolve methyl isonicotinate (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
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Addition of Alkylating Agent: Add ethyl iodide (1.2-1.5 equivalents) to the solution.
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Reaction: Stir the mixture at room temperature or gently reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) as described in the troubleshooting section.
Note: This compound is for research use only and is not intended for diagnostic or therapeutic use.[4] Always consult the Safety Data Sheet (SDS) before handling. The compound may cause skin, eye, and respiratory irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
References
Technical Support Center: Optimizing Synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the N-alkylation of methyl isonicotinate can stem from several factors. Here are the most common culprits and how to address them:
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Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. The quaternization of pyridines is an S_N2 reaction, and its rate is highly dependent on these parameters.
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Solution: Consider switching to a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents are known to accelerate S_N2 reactions. Running the reaction at an elevated temperature, such as refluxing in acetonitrile, can also significantly improve the reaction rate and yield. For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[1]
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-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material (methyl isonicotinate) is no longer visible.
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Purity of Starting Materials: Impurities in either the methyl isonicotinate or the ethyl iodide can interfere with the reaction.
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Solution: Ensure the purity of your reagents before starting. Methyl isonicotinate can be distilled before use if necessary. Ethyl iodide should be checked for the presence of iodine (indicated by a brownish color) and can be washed with a sodium thiosulfate solution if needed.
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Volatility of Ethyl Iodide: Ethyl iodide is volatile (boiling point: 72 °C), and it may escape from the reaction mixture if not properly contained, leading to an incomplete reaction.
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Solution: Perform the reaction in a sealed tube or under a reflux condenser to prevent the loss of the alkylating agent.
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Question 2: The isolated product is a dark, oily substance instead of a crystalline solid. What went wrong?
Answer:
The formation of an oil or a deeply colored product often points to the presence of impurities or incomplete purification.
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Presence of Iodine: If the ethyl iodide used has decomposed, free iodine will be present, which can contaminate the product, giving it a dark color.
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Solution: Use fresh, colorless ethyl iodide. If your ethyl iodide is discolored, wash it with a dilute solution of sodium thiosulfate, followed by water, then dry it over a suitable drying agent before use.
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-
Side Reactions: At higher temperatures, side reactions can occur, leading to the formation of colored byproducts.
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Solution: While elevated temperatures can increase the reaction rate, excessive heat can lead to degradation. Optimize the temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate.
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Improper Work-up or Purification: The work-up and purification steps are crucial for obtaining a pure, crystalline product.
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Solution: After the reaction is complete, the product often precipitates from the reaction mixture upon cooling. If it doesn't, the solvent can be removed under reduced pressure. The resulting crude product should then be purified by recrystallization. A common and effective solvent system for recrystallizing pyridinium salts is a mixture of a good solvent (like ethanol or acetone) and a poor solvent (like diethyl ether or hexane)[2][3]. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of the product should form.
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Question 3: My reaction is very slow, even at elevated temperatures. How can I speed it up?
Answer:
Slow reaction rates are a common challenge in quaternization reactions.
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Solvent Choice: As mentioned, the solvent plays a key role. Non-polar solvents will significantly slow down the reaction.
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Reactivity of the Alkylating Agent: While ethyl iodide is a good alkylating agent, its reactivity can be enhanced.
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Solution: While not always necessary for this specific synthesis, for less reactive systems, switching to a more reactive alkylating agent like ethyl triflate could be considered. However, this also increases the risk of side reactions and requires more stringent handling precautions.
-
-
Microwave Irradiation: This is a powerful technique for accelerating slow reactions.
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Solution: If available, a microwave reactor can be used. Reactions that take hours under conventional heating can often be completed in minutes with microwave assistance, often leading to higher yields and purities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general chemical equation for the synthesis of this compound?
A1: The synthesis is a quaternization reaction, where the nitrogen atom of the pyridine ring in methyl isonicotinate acts as a nucleophile and attacks the electrophilic ethyl group of ethyl iodide. This forms a new carbon-nitrogen bond and results in the positively charged pyridinium cation with the iodide as the counter-anion.
Chemical Reaction:
Q2: What are the key physical properties of this compound?
A2: The key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1199-65-1 | [5][6] |
| Molecular Formula | C₉H₁₂INO₂ | [5][6] |
| Molecular Weight | 293.10 g/mol | [6] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 114-116 °C |
Q3: What analytical techniques can be used to confirm the identity and purity of the product?
A3: The following techniques are commonly used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum will show characteristic shifts for the ethyl group protons and the aromatic protons of the pyridinium ring. The integration of the peaks will also confirm the ratio of these protons.
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Mass Spectrometry (MS): This will confirm the molecular weight of the cation (the pyridinium part of the molecule).
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Melting Point Analysis: A sharp melting point close to the literature value (114-116 °C) is a good indicator of purity.
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Thin Layer Chromatography (TLC): Can be used to assess the purity of the product and to monitor the progress of the reaction.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the synthesis of this compound. Please note that these are general trends for S_N2 reactions of this type, and optimal conditions should be determined experimentally.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Polarity | Expected Reaction Rate | Potential Issues |
| Toluene | Non-polar | Very Slow | Low yield |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Fast | Good general-purpose solvent |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Fast | Higher boiling point may require higher temperatures for removal |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very Fast | High boiling point, can be difficult to remove |
| Ethanol | Polar Protic | Slow | Can participate in side reactions |
| Neat (Solvent-free) | - | Can be fast at elevated temperatures | Requires careful temperature control to avoid degradation |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature | Expected Reaction Rate | Potential Issues |
| Room Temperature | Very Slow | Incomplete reaction |
| 50-60 °C | Moderate | Good starting point for optimization |
| 80-100 °C (e.g., refluxing MeCN) | Fast | Potential for increased side products and degradation |
| > 120 °C | Very Fast | High risk of byproduct formation and decomposition |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general starting point for the synthesis. Optimization may be required to achieve the best results.
Materials:
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Methyl isonicotinate
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Ethyl iodide
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Acetonitrile (MeCN)
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl isonicotinate (1.0 equivalent) in acetonitrile.
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Add ethyl iodide (1.1 to 1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir.
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Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
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If the product does not precipitate, remove the acetonitrile under reduced pressure.
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The resulting crude solid should be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
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Add a minimal amount of hot ethanol or acetone to dissolve the solid completely.
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While the solution is still warm, slowly add diethyl ether or hexane dropwise until the solution becomes persistently cloudy.
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Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the quaternization of the nitrogen atom in the pyridine ring of methyl isonicotinate with an ethyl group from an ethylating agent, typically ethyl iodide. The reaction is a nucleophilic substitution where the pyridine nitrogen acts as the nucleophile and the ethylating agent is the electrophile.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are methyl isonicotinate and ethyl iodide. A suitable solvent is also required to facilitate the reaction.
Q3: What are the typical physical properties of the final product?
A3: this compound is typically a light yellow to brown crystalline powder. It has a melting point of 114-116 °C.
Q4: What are the common applications of this compound?
A4: This compound can be used as a probe for micropolarity determinations and in the preparation of other organic salts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Low purity of starting materials (methyl isonicotinate or ethyl iodide).- Inappropriate solvent selection. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of the starting materials. Distill or purify them if necessary.- Use a polar aprotic solvent like acetonitrile or acetone to facilitate the reaction. |
| Product is an Oil and Does Not Solidify | - Presence of unreacted starting materials or solvent impurities. | - Ensure all the solvent has been removed under reduced pressure.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the crude product by column chromatography before crystallization. |
| Product is Discolored (Dark Brown or Black) | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting materials that are sensitive to heat. | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Ensure high purity of the starting materials. |
| Final Product is Contaminated with Starting Materials | - Incomplete reaction.- Inefficient purification. | - Extend the reaction time or increase the temperature to drive the reaction to completion.- Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to remove unreacted starting materials. Washing the crude product with a non-polar solvent can also help remove residual ethyl iodide. |
Experimental Protocol
Materials:
-
Methyl isonicotinate
-
Ethyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl isonicotinate (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Ethyl Iodide: To the stirred solution, add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The crude product may be obtained as a solid or a viscous oil.
-
Purification by Crystallization:
-
Wash the crude product with anhydrous diethyl ether to remove any unreacted ethyl iodide.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add anhydrous diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to facilitate crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂INO₂ | [1] |
| Molecular Weight | 293.10 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 114-116 °C | |
| Purity (Typical) | >97% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability issues of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the methoxycarbonyl group and potential reactions involving the pyridinium ring. The ester can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions. The pyridinium ring itself, while generally stable, can be susceptible to nucleophilic attack or reduction under certain conditions.
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution can be significantly affected by several factors:
-
pH: The rate of hydrolysis of the ester group is highly pH-dependent.
-
Solvent: The polarity and protic nature of the solvent can influence the solubility and reactivity of the compound.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Pyridinium compounds can be light-sensitive and may undergo photodegradation.[1]
-
Presence of Oxidizing or Reducing Agents: The pyridinium ring can be susceptible to oxidation or reduction.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be able to separate the intact compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Q4: What are some common issues encountered when developing a stability-indicating HPLC method for this compound?
A4: Common challenges include achieving adequate separation between the parent peak and degradation product peaks, dealing with peak tailing due to the ionic nature of the compound, and ensuring the method is sensitive enough to detect low levels of degradation products. Careful optimization of the mobile phase composition, pH, column type, and gradient elution is crucial.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample solution.
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Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help confirm if the unexpected peaks correspond to degradants.
-
-
Possible Cause 2: Contamination of the solvent or sample.
-
Troubleshooting Step: Analyze a blank injection of your solvent to check for contaminants. Prepare a fresh sample solution using high-purity solvents and re-analyze.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Troubleshooting Step: Analyze a placebo sample (a formulation without the active ingredient) to identify any peaks originating from the excipients.
-
Issue 2: The concentration of this compound decreases over time in my stock solution.
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Possible Cause 1: Hydrolysis.
-
Troubleshooting Step: Check the pH of your solution. If possible, adjust the pH to a more neutral range (around 6-7) to minimize hydrolysis. Prepare fresh solutions daily if necessary.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
-
Possible Cause 3: Adsorption to the container surface.
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Troubleshooting Step: Consider using different types of vials (e.g., polypropylene instead of glass) to see if the stability improves.
-
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions.
| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | ||||
| 0.1 M NaOH (RT) | 24 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Heat (80 °C) | 48 | ||||
| Photolytic (UV light) | 24 |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required for your specific instrumentation and experimental conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
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HPLC grade methanol
-
Potassium phosphate monobasic
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Orthophosphoric acid
-
High-purity water
-
Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B may be necessary to elute all components. An example could be starting at 95% A and moving to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
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Detection Wavelength: Based on the UV spectrum of the compound (a photodiode array detector is recommended for initial development).
3. Preparation of Solutions:
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Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare sample solutions at the same concentration as the working standard.
4. Forced Degradation Study:
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Acid Hydrolysis: Mix your sample solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix your sample solution with 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.
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Oxidative Degradation: Mix your sample solution with 3% H₂O₂ at room temperature for a specified time.
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Thermal Degradation: Store your sample solution at an elevated temperature (e.g., 80 °C) for a specified time.
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Photolytic Degradation: Expose your sample solution to UV light (e.g., in a photostability chamber) for a specified time. A control sample should be kept in the dark.
5. Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for poor HPLC peak resolution.
References
Technical Support Center: 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a pyridinium salt with the CAS number 1199-65-1.[1][2] It typically appears as a light yellow to brown powder or crystalline solid.[3] A critical characteristic of this compound is that it is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[1][4][5] This property is common among ionic liquids and salts, and it necessitates specific handling and storage procedures to maintain the compound's integrity.[6][7][8]
| Property | Value |
| CAS Number | 1199-65-1[1][2] |
| Molecular Formula | C₉H₁₂INO₂[2] |
| Molecular Weight | 293.10 g/mol [2] |
| Appearance | Light yellow to brown powder/crystal[3] |
| Melting Point | 114-116 °C[1] |
| Key Characteristic | Hygroscopic [1][9] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents.[1] Avoid exposure to moist air or water.[9] |
Q2: How should I properly store this compound to prevent moisture absorption?
Proper storage is crucial to prevent the compound from absorbing atmospheric water.[5] Containers should always be tightly sealed immediately after use.[4][9] For optimal protection, store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or inside a controlled-atmosphere glovebox with low humidity.[8][10] Storing in a cool, dry, and well-ventilated area is also recommended.[9]
Q3: What is the recommended procedure for weighing this hygroscopic compound accurately?
Accurate weighing is challenging due to the rapid absorption of moisture, which increases the measured mass.[11] The ideal method is to handle and weigh the compound inside a glovebox under an inert atmosphere (e.g., argon or dry nitrogen).[10][11]
If a glovebox is unavailable, a "rapid weighing" technique can be employed:
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Place a weighing vessel on the analytical balance and tare it.
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Quickly add the compound to the vessel, aiming for an amount slightly over the target weight.
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Record the mass as soon as the reading stabilizes, acknowledging that it will be actively increasing.
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Immediately close the compound's storage container. This method is less precise, and the accepted weight should fall within a pre-determined tolerance range for your experiment.[11]
Q4: My compound has clumped together and appears wet. What should I do?
If the compound has been exposed to moisture, it may clump or become pasty.[5] This indicates significant water absorption. To salvage the material, you may need to dry it.[12] A common method is to dry the compound under high vacuum at a temperature well below its melting point (e.g., 40-50 °C) for several hours.[11][12] This can help remove absorbed water. However, be aware that this process might not fully restore the compound to its original anhydrous state.[11]
Q5: How does moisture absorption affect my experimental results?
Water absorption can significantly impact experiments in several ways:
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Inaccurate Concentration: The presence of water increases the total mass, leading to inaccurately prepared solutions with lower-than-intended concentrations.
-
Reaction Interference: Water can act as an unwanted reactant or change the solvent properties of a reaction, leading to side products, lower yields, or altered reaction kinetics.
-
Chemical Degradation: For iodide salts, the presence of moisture can promote decomposition, potentially leading to discoloration and the formation of impurities.[13][14]
Q6: What is the best way to prepare a solution with a precise concentration?
Given the weighing challenges, preparing a stock solution is a reliable strategy.[11]
-
Weigh the entire bottle of a new, unopened container of the compound.
-
Transfer the entire contents to a volumetric flask and prepare a solution of known volume.
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Calculate the initial concentration based on the manufacturer's stated mass.
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For highly sensitive experiments, the concentration of this stock solution can be more accurately determined through titration or other quantitative analysis methods. This standardized stock can then be used for subsequent dilutions.[11]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Difficulty weighing a precise amount | Rapid moisture absorption on the balance. | Weigh inside a glovebox or use the "rapid weighing" technique. Prepare a stock solution for better accuracy.[11] |
| Compound is clumped or pasty | Exposure to high humidity. | Dry the material under vacuum.[11][12] If the issue persists, use a fresh, unopened container. |
| Inconsistent or non-reproducible experimental results | Variable water content in the reagent. | Implement stringent storage and handling protocols. Always use a desiccator or glovebox.[8][10] |
| Compound appears discolored (darker than usual) | Potential decomposition, which can be accelerated by moisture.[13][14] | It is safest to discard the reagent and obtain a fresh supply. Do not use if chemical integrity is suspect. |
Experimental Protocols
Protocol 1: Weighing under Inert Atmosphere (Glovebox)
-
Ensure the glovebox atmosphere is dry (e.g., <10 ppm H₂O).
-
Transfer the sealed container of this compound, a spatula, and a weighing vessel into the glovebox antechamber.
-
Cycle the antechamber as per the glovebox operating procedure.
-
Bring the items into the main chamber.
-
Allow the compound container to reach thermal equilibrium with the glovebox atmosphere.
-
Tare the weighing vessel on an analytical balance inside the glovebox.
-
Carefully transfer the desired amount of the compound to the vessel.
-
Record the mass.
-
Tightly seal the main compound container before removing it from the glovebox.
Protocol 2: Drying a Moisture-Exposed Compound
-
Spread the clumped compound in a thin layer in a suitable glass container (e.g., a watch glass or a round-bottom flask).
-
Place the container in a vacuum oven or a vacuum desiccator.
-
Apply a high vacuum.
-
If using a vacuum oven, gently heat the sample to a temperature well below its melting point (e.g., 40-50 °C).
-
Dry for 4-12 hours, depending on the amount of moisture absorbed.
-
Release the vacuum with a dry, inert gas like nitrogen or argon.
-
Immediately transfer the dried compound to an airtight container and store it in a desiccator.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1199-65-1 | TCI AMERICA [tcichemicals.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. reddit.com [reddit.com]
- 12. How To [chem.rochester.edu]
- 13. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 14. ijsred.com [ijsred.com]
Technical Support Center: Purification of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide. Our aim is to help you identify and remove impurities effectively from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials. These include methyl isonicotinate and ethyl iodide. Depending on the reaction conditions, side products from degradation or alternative reaction pathways can also be present, though these are generally less common if the reaction is performed under appropriate conditions.[1][2]
Q2: How can I remove unreacted methyl isonicotinate from my product?
A2: Unreacted methyl isonicotinate, a pyridine derivative, can be effectively removed by washing the reaction mixture with a dilute acidic solution, such as 1-2% aqueous HCl.[3] The acid will protonate the basic nitrogen of the methyl isonicotinate, forming a water-soluble pyridinium salt that can be separated in the aqueous layer during a liquid-liquid extraction.[3][4]
Q3: What is the best way to remove residual ethyl iodide?
A3: Ethyl iodide is a volatile and relatively non-polar compound. It can often be removed by evaporation under reduced pressure (rotary evaporation).[1] Additionally, washing the crude product with a non-polar solvent in which the desired pyridinium salt is insoluble, such as n-hexane or diethyl ether, can effectively remove residual ethyl iodide.[2]
Q4: My crude product is an oil and has not solidified. How can I purify it?
A4: It is not uncommon for crude pyridinium salts to initially present as oils.[1] This can be due to the presence of residual solvent or impurities that depress the melting point. To induce solidification and purify the product, crystallization is the recommended method.[1] Try dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. If crystallization does not occur, adding a seed crystal of the pure product or gently scratching the inside of the flask with a glass rod can help initiate the process.[5]
Q5: What is the most effective general purification method for this compound?
A5: Recrystallization is the most common and highly effective method for purifying solid pyridinium salts like this compound.[1][5] This technique is excellent for removing both soluble and insoluble impurities. The key is to select an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[5]
Q6: I've noticed a colored impurity in my final product. What could it be and how do I remove it?
A6: Colored byproducts can sometimes form during pyridinium salt synthesis, for instance, in reactions analogous to the Zincke reaction where dinitroaniline derivatives can be a source of color.[1] Recrystallization is often the best method to remove such colored impurities.[1][6] If the color persists, treatment with activated carbon during the hot filtration step of recrystallization may be effective in adsorbing the colored compounds.
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
If you are facing issues with the recrystallization of this compound, consider the following troubleshooting steps:
-
Problem: The compound does not dissolve in the hot solvent.
-
Solution: You may not have added enough solvent. Add small additional portions of the hot solvent until the compound fully dissolves. Alternatively, the chosen solvent may be inappropriate. A solvent pair might be necessary.
-
-
Problem: The compound crystallizes too quickly, leading to small, impure crystals.
-
Solution: The solution may be too concentrated, or it may be cooling too rapidly. Add a small amount of additional hot solvent to ensure the solution is not supersaturated at the boiling point, and allow the flask to cool slowly to room temperature before further cooling in an ice bath.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute, or it could be supersaturated. Try evaporating some of the solvent to increase the concentration. If that doesn't work, induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod at the meniscus.[5] As a last resort, cooling the solution in a salt-ice bath or even a dry ice/acetone bath may initiate crystallization.[5]
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities. Try using a lower-boiling point solvent or a solvent pair. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
-
Data Presentation: Recrystallization Solvent Selection
The choice of solvent is critical for successful recrystallization. While specific solvent systems for this compound are not extensively documented in the provided search results, the table below lists common solvents used for pyridinium salts and their relevant properties. Experimental screening is recommended.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for polar salts. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for pyridinium salts.[7] |
| Acetic Acid | 118 | Polar Protic | Has been used for other pyridinium salts, but its acidity might be a concern.[6] |
| Dichloroethane | 84 | Non-polar | Mentioned for recrystallizing pyridinium tribromide.[6] |
| Toluene | 111 | Non-polar | Can be used in a solvent pair with a more polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of the title compound by recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as you approach the boiling point to avoid adding excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acidic Wash for Removal of Methyl Isonicotinate
This protocol describes a liquid-liquid extraction procedure to remove basic, pyridine-based impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1% HCl).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated methyl isonicotinate will be in the aqueous layer.
-
Collection: Drain the organic layer. Repeat the extraction with the dilute acid solution one or two more times to ensure complete removal of the impurity.
-
Work-up: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified by recrystallization.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide.
Troubleshooting Guides
Problem 1: Gradual or Sudden Loss of Catalytic Activity
Symptom: A significant decrease in reaction rate or a complete halt of the reaction before the full conversion of starting materials. This can manifest as a plateau in product formation over time.[1]
Possible Causes and Troubleshooting Steps:
| Potential Cause | Identification | Mitigation and Corrective Actions |
| Catalyst Poisoning | The nitrogen atom in the pyridinium ring can strongly coordinate to the active metal center of the catalyst, leading to an inactive complex.[1][2] Impurities in reactants or solvents (e.g., sulfur compounds) can also act as poisons.[3] | Purify Reactants and Solvents: Ensure high purity of this compound, other reactants, and solvents to remove potential catalyst poisons.[3] Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might compensate for partial deactivation.[1] Ligand Modification: Employ bulky ligands that can shield the metal center and prevent strong coordination with the pyridine nitrogen.[4] |
| Catalyst Leaching | In heterogeneous catalysis, the active metal species may dissolve or detach from the solid support into the reaction medium, especially when using ionic liquids or polar solvents.[5][6][7] | Modify Catalyst Support: Use supports with strong metal-support interactions or employ techniques like covalent bonding of the catalyst to the support.[5][7] Supported Ionic Liquid Phase (SILP): Immobilize the ionic liquid containing the catalyst on a solid support to reduce leaching.[6] |
| Thermal Degradation (Sintering) | High reaction temperatures can cause small catalyst particles to agglomerate into larger, less active particles, reducing the active surface area.[8][9] This is often indicated by a change in the catalyst's appearance (e.g., color change to black, formation of palladium black).[1][4] | Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.[1][8] Use a Thermally Stable Support: Select a support material that can withstand the reaction conditions without degrading. |
| Fouling or Coking | Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites.[3][10] | Solvent Washing: Wash the catalyst with an appropriate solvent to remove adsorbed species.[11] Regeneration: For severe fouling, controlled oxidation (calcination) followed by reduction may be necessary to burn off carbon deposits.[12] |
Problem 2: Inconsistent Reaction Performance Between Batches
Symptom: Significant variability in reaction yield or rate when using different batches of reactants or catalyst.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Identification | Mitigation and Corrective Actions |
| Variable Reactant Quality | Impurities in different batches of this compound or other reagents can act as catalyst poisons. | Standardize Reactant Sources: Use reactants from the same trusted supplier and batch for a series of experiments.[11] Test for Impurities: Analyze incoming reactants for known catalyst inhibitors.[11] |
| Inconsistent Catalyst Preparation/Handling | Variations in catalyst preparation or exposure to air/moisture can affect its initial activity. | Standardize Catalyst Handling: Handle and store catalysts under an inert atmosphere if they are air or moisture sensitive.[13] Use Pre-activated Catalysts: Employ commercially available, pre-activated catalysts to ensure consistent initial activity. |
| Atmospheric Moisture | The presence of water can deactivate certain catalysts, particularly Lewis acids.[11] | Use Anhydrous Conditions: Ensure solvents are properly dried and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[11] |
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction of this compound is stalling. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyridine nitrogen atom. Pyridinium salts are known to strongly coordinate to and deactivate hydrogenation catalysts.[2] This irreversible coordination blocks the active sites, preventing further reaction. Consider using a higher catalyst loading or a catalyst system known to be more resistant to pyridine poisoning.
Q2: I am using a palladium catalyst for a cross-coupling reaction with a derivative of this compound, and I observe the formation of palladium black. What does this indicate?
A2: The formation of palladium black signifies the agglomeration and precipitation of the active Pd(0) species into an inactive form.[1][4] This is a common deactivation pathway in palladium-catalyzed reactions and can be accelerated by high temperatures or slow catalytic turnover, which can be induced by the coordinating nature of the pyridinium substrate.[1] To mitigate this, you can try optimizing the reaction temperature, using stabilizing ligands, or employing a pre-catalyst that generates the active species more efficiently.
Q3: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?
A3: Regeneration is possible for certain deactivation mechanisms.
-
For fouling/coking: Washing the catalyst with a suitable solvent or performing a controlled calcination-reduction cycle can be effective.[3][12]
-
For poisoning: If the poison is weakly adsorbed, washing may help. For strongly bound poisons like the pyridinium ring itself, regeneration can be difficult. A mild acid or base wash has been shown to be effective in some cases for removing certain poisons.[13][14]
-
For sintering: This is generally an irreversible process, and the catalyst may need to be replaced.
Q4: I am using an ionic liquid as a solvent with my catalyst. How can I prevent catalyst leaching?
A4: Catalyst leaching is a common issue when using ionic liquids.[5] To prevent this, you can:
-
Covalently bond the catalyst to the ionic liquid or a solid support.[7]
-
Utilize a Supported Ionic Liquid Phase (SILP) system where the ionic liquid-catalyst mixture is immobilized on a porous solid support.[5][6] This enhances catalyst stability and simplifies separation.
Experimental Protocols
Protocol 1: Kinetic Monitoring of Catalyst Deactivation
This protocol allows for the in-situ monitoring of the reaction to identify the onset of catalyst deactivation.
Procedure:
-
Set up the reaction in a vessel that allows for periodic sampling (e.g., a round-bottom flask with a septum).
-
Charge the vessel with the catalyst, this compound, other reactants, and solvent under an inert atmosphere.
-
Commence the reaction under the desired conditions (temperature, stirring).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Analyze the quenched sample by a suitable analytical technique (e.g., ¹H NMR, GC, or LC-MS) to determine the concentration of the product and remaining starting material.
-
Plot the concentration of the product versus time. A plateau in product formation before complete conversion of the starting material is indicative of catalyst deactivation.[1]
Protocol 2: Catalyst Regeneration by Solvent Washing
This protocol is a general procedure for regenerating a catalyst deactivated by fouling.
Procedure:
-
After the reaction, separate the catalyst from the reaction mixture by filtration (for heterogeneous catalysts).
-
Wash the recovered catalyst multiple times with a solvent in which the reactants, products, and byproducts are soluble (e.g., ethanol, ethyl acetate).[11]
-
Dry the washed catalyst under vacuum to remove residual solvent.
-
Test the activity of the regenerated catalyst in a fresh reaction. A partial or full recovery of activity indicates that deactivation was at least partially due to fouling.
Visualizations
Caption: A logical workflow for diagnosing and addressing catalyst deactivation.
Caption: Major pathways leading to the deactivation of a catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Silica-Based Supported Ionic Liquid-like Phases as Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemisgroup.us [chemisgroup.us]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide and its Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the analytical characterization of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Interactions: The positively charged pyridinium ion can interact with residual silanols on the silica-based column packing. 2. Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. 3. Mismatched Sample Solvent: Using a sample solvent stronger than the mobile phase. | 1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase. Lowering the mobile phase pH can also help by protonating the silanols. 2. Sample Dilution: Dilute the sample and inject a smaller volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. |
| Poor Peak Shape (Splitting or Broadening) | 1. Column Void or Contamination: A void at the column inlet or contamination from previous analyses can distort peak shape. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved may not be miscible with the mobile phase. 3. Degradation on Column: The compound may be unstable under the analytical conditions. | 1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing, or replace the column. 2. Solvent Compatibility Check: Ensure the sample solvent is miscible with the mobile phase. 3. Method Adjustment: Consider a milder mobile phase (pH, solvent composition) or a different stationary phase. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Small variations in mobile phase composition can significantly alter retention times for ionic compounds. 2. Column Equilibration: Insufficient equilibration time between runs, especially in gradient methods. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention. | 1. Precise Preparation: Prepare mobile phases accurately, preferably by weight, and ensure thorough mixing. 2. Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Temperature Control: Use a column oven to maintain a stable temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | 1. Chemical Exchange: The sample may be in equilibrium with other species. 2. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. 3. Hygroscopic Nature: The iodide salt can absorb water, leading to peak broadening. | 1. Temperature Variation: Acquire spectra at different temperatures to see if peaks sharpen. 2. Sample Purification: Ensure the sample is free from metallic impurities. 3. Sample Handling: Dry the sample under vacuum before analysis and use a dry deuterated solvent. |
| Unexpected Peaks | 1. Starting Materials: Residual methyl isonicotinate or ethyl iodide from the synthesis. 2. Solvent Impurities: Residual solvents from purification steps. 3. Degradation Products: Potential hydrolysis of the ester group to the corresponding carboxylic acid. | 1. Reference Spectra: Compare the spectrum with those of the starting materials. 2. Solvent Peak Identification: Consult tables of common NMR solvent impurities. 3. 2D NMR: Use techniques like HSQC and HMBC to identify the structure of the impurity. LC-MS can also be used to determine the mass of the impurity. |
| Shifting Chemical Shifts | 1. Concentration Effects: Chemical shifts of pyridinium protons can be concentration-dependent. 2. Solvent Effects: The polarity and nature of the deuterated solvent can influence chemical shifts. 3. Counter-ion Effects: Although the counter-ion is iodide, impurities with other counter-ions could be present. | 1. Consistent Concentration: Prepare samples at a consistent concentration for comparable results. 2. Consistent Solvent: Use the same deuterated solvent for all related analyses. 3. Purity Check: Ensure the sample is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the expected masses for the molecular ion of this compound in mass spectrometry?
A1: this compound is a salt. In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you would expect to see the cation at m/z 182.10, corresponding to the [M]+ of the 1-ethyl-4-(methoxycarbonyl)pyridinium moiety. The iodide anion would be observed in negative ion mode at m/z 126.90.
Q2: My reaction to synthesize this compound has a low yield. What are some common reasons?
A2: Low yields in the quaternization of pyridines can be due to several factors:
-
Purity of Starting Materials: Impurities in the methyl isonicotinate or ethyl iodide can lead to side reactions.
-
Reaction Conditions: The reaction may require optimization of temperature, reaction time, or solvent.
-
Moisture: The presence of water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.
Q3: I am having trouble purifying the final product. What are some recommended techniques?
A3: Pyridinium salts are often crystalline solids and can be purified by recrystallization. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures of ethers and alcohols. Washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble can also be effective.
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways include:
-
Hydrolysis: The methoxycarbonyl (ester) group is susceptible to hydrolysis under acidic or basic conditions, which would yield 1-ethyl-4-carboxypyridinium iodide.
-
Thermal Decomposition: At elevated temperatures, pyridinium salts can undergo complex decomposition reactions.[1]
Experimental Protocols
HPLC Method for Purity Assessment
This is a general starting method that may require optimization.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) Method for Identification
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50 - 500
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical troubleshooting workflow for analytical challenges with this compound.
References
Validation & Comparative
The Alkylating Potential of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in synthesis and chemical biology. This guide provides a comparative overview of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide and other common alkylating agents. However, a significant gap in the scientific literature exists regarding the use of this compound as a conventional ethylating agent for heteroatom nucleophiles.
While traditionally, alkylating agents are valued for their ability to transfer alkyl groups to nucleophiles such as amines, phenols, and thiols, the primary documented application of N-alkylpyridinium salts, including this compound, lies in a distinct area of chemical synthesis: radical-mediated carbon-carbon bond formation.
This compound: Physicochemical Properties
Before delving into a comparative discussion, it is essential to understand the fundamental properties of the subject compound.
| Property | Value | Reference |
| CAS Number | 1199-65-1 | [1] |
| Molecular Formula | C₉H₁₂INO₂ | [1] |
| Molecular Weight | 293.10 g/mol | [1] |
| Melting Point | 114-116 °C | |
| Appearance | Light yellow to brown powder/crystal |
Predominant Reactivity: A Departure from Conventional Alkylation
Current research on N-alkylpyridinium salts, the class of compounds to which this compound belongs, predominantly focuses on their role as precursors to alkyl radicals for C-C bond-forming reactions. This process, often termed deaminative functionalization, involves the single-electron reduction of the pyridinium ring, leading to the cleavage of the N-alkyl bond and the generation of an alkyl radical. This radical can then participate in various cross-coupling reactions.
This reactivity profile is fundamentally different from that of classical SN2 alkylating agents.
Comparison with Conventional Alkylating Agents
Due to the lack of available experimental data on the use of this compound as a direct ethylating agent for heteroatoms, a direct quantitative comparison with established agents is not feasible at this time. However, a qualitative comparison based on the general reactivity of pyridinium salts and the known properties of common ethylating agents can be made.
| Alkylating Agent | Typical Mechanism | Known Applications & Properties |
| Ethyl Iodide (EtI) | SN2 | Highly reactive, commonly used in laboratory synthesis for the ethylation of a wide range of nucleophiles. It is a volatile and light-sensitive liquid. |
| Diethyl Sulfate (Et₂SO₄) | SN2 | A strong ethylating agent, often used in industrial processes. It is less volatile than ethyl iodide but is highly toxic and corrosive.[2] |
| Ethyl Tosylate (EtOTs) | SN2 | A solid, crystalline ethylating agent that is often easier to handle than liquid reagents. Its reactivity is generally lower than that of ethyl iodide. |
| This compound | Primarily Radical (for C-C bonds) | Primarily used in deaminative functionalization to generate ethyl radicals for cross-coupling reactions.[3][4] Its utility as a direct SN2 ethylating agent for heteroatoms is not well-documented. |
Experimental Protocols: A Noteworthy Absence
A thorough search of the scientific literature did not yield any established experimental protocols for the use of this compound in the ethylation of common nucleophiles such as amines, phenols, or thiols. The existing protocols involving this class of compounds are centered on their application in radical-based cross-coupling reactions.
Conclusion and Future Outlook
This compound belongs to a class of N-alkylpyridinium salts that have garnered significant attention for their utility in modern synthetic chemistry, particularly in the realm of C-C bond formation via radical intermediates. However, their role as conventional alkylating agents for heteroatoms remains largely unexplored and undocumented in the available scientific literature.
For researchers seeking a reliable and well-characterized ethylating agent for nucleophilic substitution reactions, established reagents such as ethyl iodide, diethyl sulfate, or ethyl tosylate, for which extensive data and protocols are available, would be more appropriate choices.
Future research may yet uncover conditions under which this compound and related compounds can act as effective SN2 ethylating agents. Such studies would require detailed kinetic and mechanistic investigations to quantify their reactivity and compare it to existing reagents. Until such data becomes available, the classification of this compound as a general-purpose alkylating agent in the traditional sense is not supported by the current body of scientific evidence. Professionals in drug development and chemical research should, therefore, exercise caution and rely on well-established alkylating agents for predictable and reproducible outcomes in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to HPLC Purity Validation of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide. It includes a detailed, robust analytical method, comparisons with alternative approaches, and supporting data to ensure accurate and reliable purity assessments in a research and drug development setting.
Introduction
This compound is a quaternary pyridinium salt with applications in various chemical syntheses.[1] Ensuring the purity of this compound is critical for the reproducibility of experimental results and the quality of downstream products. HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like pyridinium salts, making it the method of choice for purity determination.[2]
Recommended HPLC Method for Purity Validation
A robust reversed-phase HPLC method with ion-pairing chromatography is recommended for the routine quality control of this compound. The positive charge of the pyridinium cation necessitates the use of an ion-pairing agent to achieve adequate retention and symmetrical peak shape on a C18 stationary phase.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Condition 1 | Alternative Condition 2 |
| Column | Polar-modified C18 (e.g., Kinetex® Polar C18), 4.6 x 150 mm, 5 µm | Standard C18, 4.6 x 250 mm, 5 µm | HILIC, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Sodium Acetate buffer, pH 5.0 | 20 mM Ammonium Formate, pH 3.5 | 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Ion-Pair Reagent | 5 mM Sodium Dodecyl Sulfate (SDS) in Mobile Phase A[3][4][5][6] | 10 mM Sodium 1-Octanesulfonate in Mobile Phase A[7][8] | Not applicable |
| Gradient | 20% B to 80% B over 15 minutes | Isocratic 40% B | Isocratic 95% Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C | 35 °C |
| Detection Wavelength | 260 nm (estimated λmax for pyridinium moiety) | 254 nm | 260 nm |
| Injection Volume | 10 µL | 20 µL | 5 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of calibration standards of a reference standard of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
Potential Impurities to Monitor
The primary impurities to monitor are related to the synthesis starting materials and potential degradation products:
-
Methyl Isonicotinate: A key starting material in the synthesis of the target compound.[9][10][11]
-
Ethyl Iodide: The ethylating agent used in the synthesis.
-
Isonicotinic Acid: A potential impurity arising from the hydrolysis of the methyl ester group of the starting material or the final product.[12][13]
-
1-Ethyl-4-carboxypyridinium iodide: The hydrolysis product of this compound.
Comparison of Analytical Approaches
| Analytical Method | Principle | Advantages | Disadvantages |
| Recommended RP-HPLC with Ion-Pairing (SDS) | Reversed-phase chromatography with an anionic surfactant (SDS) to form a neutral ion-pair with the cationic analyte, enhancing retention on a C18 column. | Robust, versatile, good peak shape, and widely applicable for routine quality control.[2] | Requires dedicated column, longer equilibration times, and is not MS-compatible.[14] |
| Alternative RP-HPLC with Ion-Pairing (Octanesulfonate) | Similar to the recommended method, but utilizes a different ion-pairing agent which may offer different selectivity.[7] | May provide better resolution for specific impurities. | Similar disadvantages to the SDS method; may require optimization of concentration and pH.[14] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A separation technique that uses a polar stationary phase and a high concentration of organic solvent in the mobile phase to retain polar compounds. | Good retention for highly polar compounds, MS-compatible mobile phases. | Can have longer equilibration times and may be less robust than reversed-phase methods. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC for some applications. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
Conclusion
The recommended reversed-phase HPLC method utilizing sodium dodecyl sulfate as an ion-pairing agent provides a reliable and robust approach for the purity validation of this compound. This method, when properly validated, can be effectively implemented in a quality control environment to ensure product consistency and purity. While alternative methods such as HILIC and CE exist, the recommended HPLC method offers a good balance of performance, accessibility, and familiarity for most analytical laboratories.
References
- 1. scbt.com [scbt.com]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sodium dodecyl sulfate for ion pair chromatography, LiChropur , = 99.0 151-21-3 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Application of sodium lauryl sulphate ion-pairing reversed-phase high-performance liquid chromatography in the separation of some isomeric and other closely related basic compounds in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]
- 8. 1 Octane Sulfonic Acid Sodium Salt, HPLC Ion Pair Agent, Fisher Chemical™ | Fisher Scientific [fishersci.ca]
- 9. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 10. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. イソニコチン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Comparative Study of Pyridinium Salts in Organic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate pyridinium salt for a given organic transformation is crucial for optimizing reaction efficiency, yield, and selectivity. This guide provides a comprehensive comparative analysis of various pyridinium salts in several key organic reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
Pyridinium salts are a versatile class of organic compounds widely employed as catalysts, reagents, and intermediates in a broad spectrum of organic reactions. Their utility stems from the tunable electronic and steric properties of the pyridinium ring and its N-substituent, which can be readily modified to suit specific applications. This guide will delve into a comparative study of pyridinium salts in their roles as catalysts in synthesis, reagents in oxidation and cross-coupling reactions, and as phase-transfer catalysts.
I. Synthesis of Pyridinium Salts: A Comparative Overview of Methods
The efficient synthesis of pyridinium salts is the first step in their application. Two common methods, conventional heating and microwave-assisted synthesis, are compared below.
Data Presentation: Synthesis of a Representative Pyridinium Salt
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |
| Reaction Time | 20 minutes | 18 hours | [1] |
| Yield | 94% | 81% | [1] |
| Energy Input | Direct, rapid heating of reactants | Indirect, slow heating via external source | [1] |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent for heat transfer | [1] |
Data derived from the synthesis of a pyridazinium-based ionic liquid.[1]
Experimental Protocols: Synthesis of Pyridinium Salts
Microwave-Assisted Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide [1]
-
Materials: 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol), Iodoethane (85 μL, 1.04 mmol), Acetonitrile (1 mL).
-
Procedure:
-
Combine the reactants in a 5 mL microwave reactor vial in a 1:4 molar ratio.[1]
-
Add acetonitrile as the solvent.[1]
-
Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.[1]
-
Upon completion and cooling, a yellow precipitate of the pyridinium salt forms.[1]
-
Purify the product by washing the crystallites with a petroleum ether:ethyl ether (3:1) mixture.[1]
-
Conventional Synthesis of N-Alkylpyridinium Salts [1][2]
-
Materials: Pyridine (1 equivalent), 1-Bromoalkane (1.4 equivalents), Dry ethanol.
-
Procedure:
Visualization: Synthesis Workflows
Caption: Comparative workflows for pyridinium salt synthesis.
II. Pyridinium Salts as Oxidizing Agents: PCC vs. PDC
Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are two widely used chromium-based oxidizing agents. Their performance is compared below for the oxidation of alcohols.
Data Presentation: Comparison of Chromium-Based Oxidants
| Feature | Pyridinium Chlorochromate (PCC) | Pyridinium Dichromate (PDC) | Reference |
| Composition | [C₅H₅NH][CrO₃Cl] | (C₅H₅NH)₂Cr₂O₇ | [3] |
| Oxidation Strength | Mild | Mild | [3] |
| Primary Alcohols | Aldehydes | Aldehydes (in CH₂Cl₂) or Carboxylic Acids (in DMF) | [3] |
| Secondary Alcohols | Ketones | Ketones | [3] |
| Reaction Conditions | Anhydrous, typically CH₂Cl₂ | Anhydrous, typically CH₂Cl₂ or DMF | [3] |
| pH | Slightly acidic | Near-neutral | [3] |
Experimental Protocol: General Procedure for Oxidation with PCC
-
Procedure: A typical PCC oxidation involves the addition of an alcohol to a suspension of PCC in dichloromethane.[3]
Visualization: Oxidation of Alcohols
Caption: Oxidation pathways of alcohols using PCC and PDC.
III. Pyridinium Salts in Cross-Coupling Reactions
N-alkylpyridinium salts, particularly Katritzky salts, have emerged as effective alkyl radical precursors in cross-coupling reactions. A key area of investigation is the comparative reactivity of primary versus secondary alkylpyridinium salts.
Data Presentation: Cross-Coupling of Primary vs. Secondary Alkylpyridinium Salts
A systematic comparison of the cross-electrophile couplings of nearly identical primary and secondary alkylpyridinium salts under three different reduction modes (electrochemical, Mn⁰, and TDAE) was conducted. The electrochemical conditions generally compared favorably with the chemical reductants.[4][5][6] For secondary alkylpyridinium salts, the average Liquid Chromatography Area Percentage (LCAP) of the product was 15% under electrochemical conditions, compared to 9% with Mn⁰ as the reductant.[5][6] However, with primary pyridinium salts, aryl bromides with protic functional groups that gave low product yields with secondary salts were tolerated.[5][6]
Experimental Protocol: High-Throughput Experimentation (HTE) for Cross-Coupling
-
General Procedure for Primary Alkylpyridinium Salt:
-
In a nitrogen-filled glovebox, to 1-mL vials add the pyridinium salt (10 μmol), aryl halide (15 μmol), TBAI (10 μmol), pre-complexed NiBr₂(DME) catalyst/ligand mixture (10 mol %), and the appropriate reductant (20 μmol).[7]
-
Seal the reaction block and heat to the appropriate temperature with stirring for 24 hours.[7]
-
After cooling, prepare samples for analysis by diluting an aliquot of the crude reaction mixture with DMSO for LC-MS analysis.[7]
-
Visualization: General Mechanism of Reductive Cross-Coupling
Caption: Proposed mechanism for Ni-catalyzed reductive cross-coupling.
IV. Influence of Substituents on Pyridinium Salt Reactivity
The electronic nature of substituents on the pyridinium ring significantly influences the reactivity of the corresponding pyridinium ylides and salts in various reactions.
Data Presentation: Substituent Effects in Cycloaddition Reactions
In the cycloaddition of pyridinium ylides with alkynes, the introduction of electron-withdrawing groups on the pyridine ring favors the reaction.[8] Higher yields (77% and 81%) were achieved with pyridinium salts bearing mesomeric electron-withdrawing groups like acetyl (COCH₃) or cyano (CN) at the 4-position.[8] This effect was more pronounced than with inductive withdrawing groups like trifluoromethyl (CF₃).[8]
Data Presentation: Substituent Effects in Photochemical C(sp²)−H Pyridination
In the photochemical C(sp²)−H pyridination of arenes, pyridines with electron-donating groups such as methyl and methoxy at the 3- and 4-positions gave high yields (83–91%) of the corresponding pyridinium products.[9] In contrast, pyridines with strong electron-withdrawing groups like trifluoromethyl or cyano resulted in yields of ≤5%.[9] This indicates that the nucleophilicity of the pyridine is a key factor in this transformation.[9]
Visualization: Influence of Substituents on Reactivity
Caption: Effect of substituents on pyridinium salt reactivity.
V. Pyridinium Ylides in the Wittig Reaction
Pyridinium ylides are not directly used in the classical Wittig reaction, which typically involves phosphonium ylides. However, pyridinium salts can be precursors to dearomatized pyridylphosphonium ylides, which can then participate in a Wittig-type olefination. This provides a novel method for the synthesis of 4-alkylpyridines.[4]
Data Presentation: Reactivity of Ylides in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides, which contain an electron-withdrawing group, predominantly form (E)-alkenes.[10] In contrast, non-stabilized ylides, where the group attached to the carbanion is an alkyl group, lead to (Z)-alkenes.[10]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Materials: Chlorobenzaldehyde (50 mg), (Carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents), Dichloromethane (3 mL).[3]
-
Procedure:
-
Dissolve chlorobenzaldehyde in dichloromethane in a vial.[3]
-
Add the ylide portion-wise while stirring.[3]
-
Stir at room temperature for two hours, monitoring the reaction by TLC.[3]
-
Upon completion, evaporate the solvent and dissolve the residue in 25% diethyl ether in hexanes to precipitate triphenylphosphine oxide.[3]
-
Transfer the solution containing the alkene product and purify by column chromatography.[3]
-
VI. Pyridinium Salts as Phase-Transfer Catalysts
Pyridinium salts, as a class of quaternary ammonium salts, can function as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. Their efficiency is influenced by the length of the N-alkyl chain.
Data Presentation: Effect of Alkyl Chain Length on Yield
| Alkyl Chain Length | Yield (%) | Reference |
| C8 | 13 | [2] |
| C10 | 43 | [2] |
| C12 | 82 | [2] |
| C14 | 76 | [2] |
| C16 | 99 | [2] |
Data adapted from a study on the preparation of N-alkylpyridinium bromides.[2]
Visualization: Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis by a pyridinium salt.
This guide provides a foundational comparison of pyridinium salts in several key organic reactions. The choice of a specific pyridinium salt will ultimately depend on the desired outcome, the nature of the substrate, and the reaction conditions. The provided data and protocols should serve as a valuable resource for researchers in the rational design and optimization of their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
Performance Showdown: 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide and its Analogs versus Traditional Catalysts in Selective p-Xylene Oxidation
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of catalyst is paramount to achieving optimal reaction efficiency, selectivity, and sustainability. This guide provides a comparative analysis of N-alkyl pyridinium salts, with a focus on analogs of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, against traditional cobalt and manganese-based catalysts in the selective oxidation of p-xylene, a critical transformation in the synthesis of terephthalic acid and its derivatives.
Executive Summary
Traditional cobalt and manganese catalysts, particularly those used in the AMOCO process, are the industry standard for p-xylene oxidation, offering high conversions and selectivity to terephthalic acid under high temperature and pressure.[1][2][3][4] Emerging research on N-alkyl pyridinium salts presents a promising metal-free alternative, capable of catalyzing the selective oxidation of p-xylene to p-toluic acid with high selectivity under milder conditions. This guide will delve into the quantitative performance data and experimental protocols for both catalytic systems, offering a clear comparison for informed decision-making in catalyst selection.
Quantitative Performance Comparison
The following table summarizes the performance of a representative N-alkyl pyridinium salt catalyst against traditional cobalt/manganese catalysts in the selective oxidation of p-xylene.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |
| 1-Benzyl-4-N,N-dimethylaminopyridinium salt | p-Xylene | p-Toluic Acid | 95 | 84 | 160 | 1.5 (O₂) | 2 |
| Cobalt Acetate/Manganese Acetate/HBr | p-Xylene | Terephthalic Acid | >95 | >95 | 175-225 | 1.5-3.0 (Air) | 0.5-2 |
| Cobalt Acetate with Ozone | p-Xylene | Terephthalic Acid | 97 | 82 | 110 | Atmospheric | 6 |
Note: Data for the N-alkyl pyridinium salt is for 1-Benzyl-4-N,N-dimethylaminopyridinium salt as a representative for this class of catalysts.
Experimental Protocols
Detailed methodologies for the catalytic oxidation of p-xylene using both N-alkyl pyridinium salts and traditional cobalt-based catalysts are outlined below.
Protocol 1: Selective Oxidation of p-Xylene with N-Alkyl Pyridinium Salt
This protocol is based on the methodology described for the metal-free catalytic oxidation of methyl aromatic hydrocarbons.
Materials:
-
p-Xylene
-
1-Benzyl-4-N,N-dimethylaminopyridinium salt (catalyst)
-
Solvent (e.g., acetic acid, if used)
-
Oxygen gas
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
The high-pressure reactor is charged with p-xylene and the N-alkyl pyridinium salt catalyst (e.g., 0.5 mmol of catalyst for 10 mmol of p-xylene).
-
The reactor is sealed and purged with oxygen gas.
-
The reactor is pressurized with oxygen to the desired pressure (e.g., 1.5 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 160 °C) with vigorous stirring.
-
The reaction is allowed to proceed for the designated time (e.g., 2 hours).
-
After cooling to room temperature, the reactor is depressurized.
-
The product mixture is collected and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
Protocol 2: Selective Oxidation of p-Xylene with Traditional Cobalt/Manganese Catalyst (AMOCO Process)
This protocol is a generalized representation of the industrial AMOCO process for terephthalic acid production.[1][2][3][4]
Materials:
-
p-Xylene
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Hydrogen bromide (or other bromide source)
-
Acetic acid (solvent)
-
Compressed air or oxygen
-
High-pressure reactor equipped with a stirrer, reflux condenser, and temperature and pressure controls
Procedure:
-
The high-pressure reactor is charged with p-xylene, acetic acid, cobalt acetate, manganese acetate, and the bromide promoter.
-
The reactor is sealed and pressurized with compressed air or an oxygen/nitrogen mixture to the desired pressure (e.g., 1.5-3.0 MPa).
-
The reaction mixture is heated to a high temperature (e.g., 175-225 °C) with vigorous stirring.
-
The reaction is highly exothermic and requires careful temperature control.
-
The reaction is continued until high conversion of p-xylene is achieved (typically 0.5-2 hours).
-
Upon completion, the reactor is cooled, leading to the precipitation of crude terephthalic acid.
-
The solid product is separated by filtration, washed, and dried.
-
The purity of the terephthalic acid is determined by analytical methods.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the catalytic oxidation of p-xylene.
Caption: Generalized experimental workflow for p-xylene oxidation.
Discussion and Conclusion
The comparison reveals a trade-off between the established, high-throughput performance of traditional cobalt/manganese catalysts and the potential for milder, metal-free conditions offered by N-alkyl pyridinium salts.
Traditional Catalysts (Co/Mn):
-
Advantages: High conversion and selectivity to the fully oxidized product (terephthalic acid), well-established industrial process.[1][2][3][4]
-
Disadvantages: Requires harsh reaction conditions (high temperature and pressure), use of corrosive bromide promoters, and heavy metal catalysts which can pose environmental and health concerns.
N-Alkyl Pyridinium Salts:
-
Advantages: Operate under milder conditions, are metal-free (reducing environmental impact and potential product contamination), and show high selectivity to the partially oxidized product (p-toluic acid), which is a valuable intermediate for other chemical syntheses.
-
Disadvantages: The technology is less mature than the traditional methods. The currently reported systems primarily yield p-toluic acid, and further oxidation to terephthalic acid would require a subsequent reaction step. Direct catalytic data for this compound is needed to fully assess its potential.
References
Spectroscopic Analysis for Structural Confirmation of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: A Comparative Guide
This guide provides a detailed spectroscopic analysis for confirming the structure of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and compares it with the experimental data of its precursor, methyl isonicotinate. This comparative approach allows for a thorough understanding of the expected spectral characteristics.
Overview of Spectroscopic Techniques
The structural elucidation of this compound, a quaternary pyridinium salt, relies on a combination of spectroscopic techniques. These include:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the number of different types of protons and their neighboring environments.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the number of different types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and the reported data for its precursor, methyl isonicotinate.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2, H-6 (Pyridinium) | ~9.2 | Doublet | ~6-7 |
| H-3, H-5 (Pyridinium) | ~8.5 | Doublet | ~6-7 | |
| -CH₂- (Ethyl) | ~4.8 | Quartet | ~7 | |
| -OCH₃ (Ester) | ~4.0 | Singlet | N/A | |
| -CH₃ (Ethyl) | ~1.6 | Triplet | ~7 | |
| Methyl isonicotinate [1][2] | H-2, H-6 (Pyridine) | 8.78 | Doublet | 4.9 |
| H-3, H-5 (Pyridine) | 7.85 | Doublet | 4.9 | |
| -OCH₃ (Ester) | 3.96 | Singlet | N/A |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O (Ester) | ~164 |
| C-2, C-6 (Pyridinium) | ~148 | |
| C-4 (Pyridinium) | ~146 | |
| C-3, C-5 (Pyridinium) | ~130 | |
| -CH₂- (Ethyl) | ~55 | |
| -OCH₃ (Ester) | ~53 | |
| -CH₃ (Ethyl) | ~16 | |
| Methyl isonicotinate [3][4][5] | C=O (Ester) | 165.2 |
| C-2, C-6 (Pyridine) | 150.5 | |
| C-4 (Pyridine) | 141.8 | |
| C-3, C-5 (Pyridine) | 123.2 | |
| -OCH₃ (Ester) | 52.6 |
Table 3: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Technique | Predicted/Experimental [M]⁺ or [M+H]⁺ (m/z) |
| This compound | ESI-MS | 166.08 (Cation: [C₉H₁₂NO₂]⁺) |
| Methyl isonicotinate [3][6] | EI-MS | 137.14 |
Interpretation of Spectroscopic Data
The formation of this compound from methyl isonicotinate involves the quaternization of the pyridine nitrogen with an ethyl group. This structural change is expected to induce significant shifts in the spectroscopic data.
-
¹H NMR: The electron-withdrawing effect of the positively charged nitrogen in the pyridinium ring is expected to cause a downfield shift for all aromatic protons compared to the neutral pyridine ring of methyl isonicotinate. The protons on the ethyl group will appear as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, characteristic of an ethyl group attached to a heteroatom.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the pyridinium ring are expected to shift downfield due to the increased positive charge on the nitrogen atom. The appearance of two new signals corresponding to the ethyl group carbons would be a key indicator of successful synthesis.
-
IR Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: For the ionic compound this compound, Electrospray Ionization (ESI) is the preferred method. The mass spectrum would show the mass of the cation, [C₉H₁₂NO₂]⁺, at m/z 166.08. In contrast, the electron ionization (EI) mass spectrum of the neutral precursor, methyl isonicotinate, shows its molecular ion peak at m/z 137.14.[3][6]
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are as follows:
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
Workflow for Spectroscopic Analysis
The logical flow for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for the structural confirmation of this compound. By comparing the predicted spectral data of the target compound with the experimental data of its precursor, methyl isonicotinate, researchers can confidently verify the successful synthesis and purity of the final product. The anticipated downfield shifts in the NMR spectra and the detection of the correct molecular ion in the mass spectrum are key indicators of the formation of the pyridinium salt.
References
- 1. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]
- 3. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Isonicotinate-13C3 | Benchchem [benchchem.com]
- 5. Methyl isonicotinate(2459-09-8) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
Assessing the Efficiency of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in Specific Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative assessment of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a member of the pyridinium salt family, in specific chemical reactions. Due to a lack of specific experimental data for this exact compound in the public domain, this guide will draw upon the well-established reactivity patterns of closely related pyridinium salts, particularly those bearing electron-withdrawing groups, to infer its potential efficiency and compare it with alternative synthetic strategies.
General Reactivity and Potential Applications
Pyridinium salts are versatile reagents in organic synthesis, acting as precursors for various functional groups and participating in a range of transformations. The presence of the electron-withdrawing methoxycarbonyl group at the 4-position of the pyridine ring in this compound is expected to significantly influence its reactivity. This structural feature enhances the electrophilicity of the pyridinium ring, making it more susceptible to nucleophilic attack.
One of the key applications of pyridinium salts with electron-withdrawing groups is in the generation of pyridinium ylides for cycloaddition reactions. These ylides, formed by deprotonation of the carbon atom adjacent to the pyridinium nitrogen, can react with various dipolarophiles to construct complex heterocyclic scaffolds. The efficiency of these reactions is often high, particularly when both the pyridinium salt and the reacting partner bear electron-withdrawing substituents.
Comparison with Alternative Reagents
While specific data for this compound is unavailable, we can compare the general class of 4-alkoxycarbonylpyridinium salts with other reagents used for similar transformations.
Table 1: Comparison of Pyridinium Salts with Alternative Reagents in Cycloaddition Reactions
| Reagent Class | Typical Reaction | Advantages | Disadvantages |
| 4-Alkoxycarbonylpyridinium Salts | [3+2] Cycloaddition with alkynes/alkenes | Mild reaction conditions, high regioselectivity, access to functionalized indolizine derivatives. | Requires a base to generate the ylide, limited data on substrate scope for specific salts. |
| Diazo Compounds | [3+2] Cycloaddition with alkynes/alkenes | Wide substrate scope, well-established reactivity. | Can be explosive, requires careful handling, potential for side reactions. |
| Azomethine Ylides | [3+2] Cycloaddition with alkynes/alkenes | High stereoselectivity achievable with chiral auxiliaries. | Often requires metal catalysts, generation of the ylide can be complex. |
Experimental Protocols (Hypothetical)
Based on established procedures for similar pyridinium salts, a typical experimental protocol for a cycloaddition reaction involving this compound would be as follows.
Hypothetical Protocol for the Synthesis of a Dihydroindolizine Derivative:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and an electron-deficient alkene or alkyne (1.1 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Base Addition: To the stirred solution, add a non-nucleophilic base, such as triethylamine or DBU (1.2 eq.), dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reagent Selection
The decision to use this compound or an alternative reagent depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.
Comparative Guide to the Biological Activity of Pyridinium-Based Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various pyridinium-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases such as Alzheimer's. While the initial focus was on 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide derivatives, the available experimental data has prompted a broader examination of structurally related pyridinium compounds to offer a more comprehensive overview of their potential as therapeutic agents.
Introduction to Pyridinium Compounds as Cholinesterase Inhibitors
Pyridinium salts represent a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] A particularly promising application is the inhibition of cholinesterases.[2][3] Acetylcholinesterase (AChE) is a primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] In conditions like Alzheimer's disease, inhibiting AChE can increase acetylcholine levels in the brain, alleviating some cognitive symptoms. Butyrylcholinesterase (BChE) also plays a role in acetylcholine hydrolysis, and its activity increases as Alzheimer's disease progresses, making dual inhibitors of both AChE and BChE a valuable therapeutic strategy.[5]
The positively charged quaternary nitrogen of the pyridinium ring is a key structural feature, enabling interaction with the anionic sites within the active gorge of cholinesterase enzymes.[6] Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyridinium ring and the nature of the counter-ion can significantly influence inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of various pyridinium derivatives against AChE and BChE is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values for different classes of pyridinium compounds from published studies.
Table 1: N-Benzyl Pyridinium Derivatives
| Compound | Substitution | Target Enzyme | IC50 (µM) | Reference |
| 5l | Unsubstituted Benzyl (3-pyridinium series) | AChE | 0.247 | |
| BChE | 1.68 | |||
| 7f | Unsubstituted Benzyl (Curcumin conjugate) | AChE | 0.0075 | N/A |
| 8a | Unsubstituted Benzyl (Curcumin conjugate) | AChE | 0.056 | N/A |
| 7av | 4-Fluoro-benzyl (Naphthyl-linked styryl) | AChE | 0.176 | |
| BChE | 0.37 |
Table 2: Bis-Pyridinium Derivatives
| Compound | Linker/Substituent | Target Enzyme | IC50 (µM) | Reference |
| Compound 3 (example) | Phenylpropyl residue | AChE | Comparable to Tacrine* | [2] |
| Compound 7 | Hydrazone linker | AChE | 1.35 |
Note: Specific IC50 values were not provided in the abstract, but the activity was compared to the standard drug Tacrine.
Table 3: Other Pyridine and Pyridinium Derivatives
| Compound | Class | Target Enzyme | IC50 (µM) | Reference |
| Carbamate 8 | Pyridine with carbamic function | hAChE | 0.153 | |
| Carbamate 11 | Pyridine with carbamic function | hBChE | 0.828 | |
| Compound 4l | Pyrazinamide-condensed tetrahydropyrimidine | AChE | 0.11 | [5] |
| BChE | 3.4 | [5] |
Mechanism of Action: Cholinesterase Inhibition
Pyridinium-based inhibitors typically function as reversible or pseudo-irreversible inhibitors of cholinesterases. Their cationic head (the pyridinium ring) is guided to the enzyme's active site, which contains a crucial serine residue and is lined with aromatic amino acids. The binding can occur at two main sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
References
- 1. Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Properties of Pyridinium Iodide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various pyridinium iodide compounds, which are of significant interest in diverse fields including organic synthesis, catalysis, and materials science. The electrochemical behavior of these salts is crucial for their application in areas such as electro-organic synthesis, redox flow batteries, and as precursors for functionalized materials. This document summarizes key electrochemical data, details the experimental protocols used for their characterization, and provides a visual representation of the analytical workflow.
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for a selection of pyridinium iodide compounds, primarily focusing on their reduction potentials as determined by cyclic voltammetry (CV). It is important to note that the direct comparison of electrochemical data is most accurate when measured under identical experimental conditions. The data presented here is compiled from different studies and any variations in experimental setup are noted.
| Compound | Structure | Reduction Potential (Epc) vs. Ref. Electrode | Experimental Conditions | Source |
| Pyridinium Iodide | C₅H₆IN | -0.58 V vs. SCE | Pt electrode in aqueous 0.5 M KCl, pH 5.6 | [1] |
| N-Methylpyridinium Iodide | C₆H₈IN | Not clearly observed on Pt, Au; Reduction peak on Glassy Carbon | Pt, Au, and Glassy Carbon electrodes in 0.5 M KCl aqueous electrolyte at pH 5.[2] | [2] |
| N-Ethylpyridinium Iodide | C₇H₁₀IN | Data not available in a directly comparative study. | - | - |
| N-Butylpyridinium Iodide | C₉H₁₄IN | Data not available in a directly comparative study. | - | - |
| N-Benzyl-2,4,6-collidinium salt | C₂₀H₂₂N⁺ | Not explicitly provided, but electrochemical synthesis is detailed. | Undivided cell, RVC anode, stainless steel cathode, in CH₂Cl₂ with 2,4,6-collidine as electrolyte and solvent. | [3][4] |
Note on Data Comparability: The electrochemical potentials are highly dependent on the solvent, supporting electrolyte, pH, and the reference electrode used. The data in this table should be interpreted with these factors in mind. For a definitive comparison, it is recommended to analyze the compounds under identical conditions.
Experimental Protocols
Detailed methodologies for the key electrochemical techniques used to characterize pyridinium iodide compounds are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to probe the redox behavior of chemical species.
Objective: To determine the reduction and oxidation potentials of pyridinium iodide compounds and to assess the reversibility of their redox processes.
Apparatus and Reagents:
-
Potentiostat with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon, Platinum, Gold)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrochemical cell
-
Solution of the pyridinium iodide compound (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or aqueous buffer)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) for organic solvents, or 0.5 M KCl for aqueous solutions)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Prepare a solution of the pyridinium iodide compound and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat software. A typical experiment involves scanning the potential from an initial value (where no faradaic reaction occurs) to a vertex potential (beyond the reduction or oxidation peak of interest) and then reversing the scan back to the initial potential.
-
Scan Rate (ν): Typically 100 mV/s. This can be varied to study the kinetics of the electron transfer.
-
Potential Window: Chosen to encompass the redox events of interest.
-
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Analyze the resulting voltammogram to determine the peak potentials (Epc for cathodic peak, Epa for anodic peak) and peak currents (ipc for cathodic peak, ipa for anodic peak). The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for reversible systems.
Differential Pulse Voltammetry (DPV)
DPV is a sensitive technique used for quantitative analysis and for resolving overlapping electrochemical signals.
Objective: To obtain higher resolution and lower detection limits for the redox processes of pyridinium iodide compounds compared to CV.
Apparatus and Reagents: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the sample solution and set up the electrochemical cell as described for CV.
-
Select the DPV mode on the potentiostat software.
-
Set the DPV parameters:
-
Initial and Final Potentials: Define the potential range to be scanned.
-
Pulse Amplitude: The height of the potential pulse (e.g., 50 mV).
-
Pulse Width: The duration of the pulse (e.g., 50 ms).
-
Scan Rate: The rate at which the base potential is scanned.
-
-
Run the experiment. The current is sampled just before the pulse and at the end of the pulse. The difference in current is plotted against the base potential.
-
The resulting differential pulse voltammogram will show peaks corresponding to the redox events, with the peak height being proportional to the concentration of the analyte.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties of electrodes and the kinetics of electrochemical processes.
Objective: To investigate the charge transfer resistance and double-layer capacitance at the electrode-electrolyte interface for different pyridinium iodide compounds.
Apparatus and Reagents:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode setup as in CV.
-
Solution of the pyridinium iodide compound with a supporting electrolyte.
Procedure:
-
Prepare the sample solution and set up the electrochemical cell as for CV.
-
Set the DC potential to a value where a specific electrochemical process is occurring (e.g., the half-wave potential determined by CV) or at the open-circuit potential.
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).
-
The instrument measures the resulting AC current, and the impedance is calculated for each frequency.
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The impedance data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive electrochemical characterization of pyridinium iodide compounds.
Caption: Workflow for Electrochemical Characterization.
This guide provides a foundational understanding of the comparative electrochemical properties of pyridinium iodide compounds. For researchers and professionals in drug development and materials science, a thorough electrochemical evaluation is essential for designing and optimizing molecules with desired redox characteristics. The provided protocols and workflow offer a systematic approach to this characterization process.
References
- 1. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C─H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide: A Solvatochromic Probe for Solvent Polarity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a pyridinium salt widely utilized as a solvatochromic probe for characterizing solvent polarity. Its significant shift in UV-visible absorption spectra in response to the polarity of the surrounding medium makes it a valuable tool in various chemical and biochemical applications. This document details its performance in comparison to other solvatochromic dyes, provides experimental protocols for its use and synthesis, and outlines the underlying principles of its application.
Performance as a Solvatochromic Probe: Kosower's Z-Values
This compound is the basis for the empirical solvent polarity scale known as Kosower's Z-values. The Z-value is defined as the molar transition energy (in kcal/mol) of the longest-wavelength absorption band of the ion pair in a given solvent. This charge-transfer band is highly sensitive to the solvent's ability to stabilize the ground state of the ion pair, which is significantly more polar than the excited state. A more polar solvent will better stabilize the ground state, leading to a larger energy gap for excitation and a hypsochromic (blue) shift in the absorption maximum.
Comparative Solvatochromic Data
The performance of this compound as a polarity probe is often compared to other well-established solvatochromic dyes, most notably Reichardt's dye, which is the basis for the ET(30) scale. While both scales provide a measure of solvent polarity, they can exhibit different sensitivities to specific solvent-solute interactions.
The following table summarizes the UV-Vis absorption maxima (λmax) and the corresponding Kosower's Z-values for this compound in a range of solvents with varying polarities. For comparison, the ET(30) values derived from Reichardt's dye are also included.
| Solvent | Dielectric Constant (ε) | λmax (nm) of this compound | Kosower's Z-value (kcal/mol) | Reichardt's ET(30) (kcal/mol) |
| Water | 80.1 | 342 | 83.6 | 63.1 |
| Methanol | 32.7 | 377 | 75.8 | 55.4 |
| Ethanol | 24.6 | 390 | 73.3 | 51.9 |
| 2-Propanol | 19.9 | 405 | 70.6 | 48.4 |
| Acetonitrile | 37.5 | 417 | 68.5 | 45.6 |
| Acetone | 20.7 | 434 | 65.9 | 42.2 |
| Dichloromethane | 8.9 | 443 | 64.5 | 40.7 |
| Chloroform | 4.8 | 456 | 62.7 | 39.1 |
| Benzene | 2.3 | 513 | 55.7 | 34.3 |
| n-Hexane | 1.9 | 583 | 49.0 | 31.1 |
Note: The Z-values and ET(30) values are sourced from various literature and may show slight variations depending on the experimental conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the quaternization of a pyridine derivative.
Materials:
-
Methyl isonicotinate (4-methoxycarbonylpyridine)
-
Ethyl iodide
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve methyl isonicotinate in a minimal amount of anhydrous acetone.
-
Add a stoichiometric excess (typically 1.5 to 2 equivalents) of ethyl iodide to the solution.
-
Reflux the reaction mixture for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of this compound will form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a solid.
The following diagram illustrates the workflow for the synthesis:
Benchmarking Perovskite Performance: A Comparative Guide to Pyridinium-Based and Aromatic Additives
The inclusion of additives is a critical strategy in the fabrication of efficient and stable perovskite solar cells. These compounds can play a multitude of roles, from improving the morphology of the perovskite film and passivating defects to enhancing charge extraction and prolonging device lifetime. This guide focuses on a selection of pyridinium-based and aromatic additives, summarizing their impact on key photovoltaic parameters.
Performance Comparison of Perovskite Additives
The following table summarizes the performance metrics of perovskite solar cells fabricated with different pyridinium-based and aromatic additives. These additives demonstrate the potential for significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Additive | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Pyridinium Tetrafluoroborate (PyBF4) | Not Specified | 22.7 | Not Specified | Not Specified | Not Specified | [1] |
| 1-Ethylpyridinium Chloride (1-EC) | CH3NH3PbI3 | 11.8 | Not Specified | Not Specified | Not Specified | [2] |
| Coumarin Methacrylate (CMA) | Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 | 21.28 | Not Specified | Not Specified | Not Specified | [3] |
| Coumarin Hydroxyethyl (CHE) | Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 | 21.14 | Not Specified | Not Specified | Not Specified | [3] |
| 5-Amidiniumvaleric Acid Iodide (5-ADI) | Not Specified | 22.42 | Not Specified | Not Specified | Not Specified | [4][5] |
| Polyetheramine (PEA) | Not Specified | 22.02 | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
The fabrication of high-performance perovskite solar cells is a multi-step process requiring precise control over each layer's deposition and properties. Below is a generalized experimental protocol synthesized from various reported methods for fabricating perovskite solar cells with additives.
Substrate Preparation
-
Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.
Deposition of Charge Transport Layers
-
Electron Transport Layer (ETL): A compact layer of TiO2 or SnO2 is deposited on the FTO substrate, often by spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C). A mesoporous TiO2 layer can be subsequently deposited for certain device architectures.
-
Hole Transport Layer (HTL): For inverted architectures, a layer of a hole-transporting material like PEDOT:PSS is deposited on the substrate prior to the perovskite layer. For standard architectures, the HTL (e.g., Spiro-OMeTAD) is deposited after the perovskite layer.
Perovskite Layer Formation
-
Precursor Solution Preparation: The perovskite precursor solution is prepared by dissolving the lead halide (e.g., PbI2) and the organic cation salts (e.g., methylammonium iodide, formamidinium iodide) in a suitable solvent like DMF or DMSO. The desired additive (e.g., a pyridinium salt) is typically added to this precursor solution at a specific concentration.
-
Spin Coating: The precursor solution is spin-coated onto the substrate in a controlled environment (e.g., a nitrogen-filled glovebox). The spin coating parameters (speed and time) are crucial for achieving a uniform film.
-
Anti-Solvent Dripping: During the spin coating process, an anti-solvent (e.g., chlorobenzene, toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a dense, uniform perovskite film.
-
Annealing: The substrate with the deposited perovskite film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) to complete the crystallization process.
Deposition of the Counter Electrode
-
Hole Transport Layer (for standard architecture): A solution of a hole-transporting material like Spiro-OMeTAD, often doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.
-
Metal Electrode: A metal counter electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization
The performance of the fabricated perovskite solar cells is characterized under standard test conditions (AM 1.5G illumination at 100 mW/cm²) using a solar simulator. The current density-voltage (J-V) characteristics are measured to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
Visualizing the Process and Performance Factors
To better understand the experimental workflow and the interplay of different components in a perovskite solar cell, the following diagrams are provided.
Caption: A generalized experimental workflow for the fabrication of perovskite solar cells.
Caption: Factors influencing the performance of perovskite solar cells with additives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving the efficiency and stability of perovskite solar cells using π-conjugated aromatic additives with differing hydrophobicities - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
Safety Operating Guide
Proper Disposal of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the proper disposal of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is not to be performed via standard laboratory drains or as general waste. This compound must be handled as hazardous chemical waste and disposed of in accordance with all applicable local and national regulations. The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this substance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Table 1: Required Personal Protective Equipment (PPE) for Handling and Disposal
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | An N95-type dust mask or a respirator with a particulate filter. | To prevent inhalation of dust, especially when handling the solid form. |
| Protective Clothing | A standard laboratory coat. | To protect against contamination of personal clothing. |
II. Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] The following steps outline the process from initial preparation to final handover.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, single-use spatulas), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.
-
Contaminated Packaging: The original product container, once empty, should be treated as contaminated packaging and disposed of in the same manner as the chemical waste itself.[1]
Step 2: Waste Container Labeling
-
Label the hazardous waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1199-65-1) and the relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Indicate the accumulation start date on the label.
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is cool, dry, and away from incompatible materials.[1]
Step 4: Scheduling a Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including the chemical name, quantity, and any other required documentation.
Step 5: Documentation
-
Maintain a detailed log of the chemical waste generated, including the amount and date of disposal.
-
Retain all paperwork provided by the waste disposal company as proof of proper disposal.
III. Accidental Spill and Release Protocol
In the event of a spill, the primary objective is to contain the material without creating dust and to prevent it from entering drains or waterways.[1][2]
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Ensure Proper Ventilation: Increase ventilation in the area of the spill.[1]
-
Wear Appropriate PPE: Before attempting any cleanup, don the required PPE as outlined in Table 1.
-
Contain and Clean the Spill:
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container along with the spilled chemical.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the surface according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Report the Incident: Report the spill to your EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Essential Safety and Handling Guide for 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Summary
This compound is classified as a hazardous substance. According to safety data sheets, it causes skin irritation (H315) and serious eye irritation (H319).[1][2] Some sources also indicate that it may cause respiratory irritation (H335).[2] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, proper personal protective equipment and handling procedures are mandatory.
Quantitative Data Summary
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value | Source(s) |
| CAS Number | 1199-65-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂INO₂ | [3] |
| Molecular Weight | 293.10 g/mol | [3] |
| Melting Point | 114-116 °C | [2] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [1][2] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
Engineering Controls and Preparation
-
Ventilation : Always handle this compound in a well-ventilated area.[5] All weighing and transfer operations involving the solid powder must be conducted inside a certified chemical fume hood to control dust and vapors.[4]
-
Emergency Equipment : Before starting any work, verify that a safety shower and an emergency eyewash station are accessible and unobstructed.[4][6]
-
Designated Area : Designate a specific area for handling the compound to contain potential spills and prevent cross-contamination.[4]
Required Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is essential to minimize exposure.[4]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with approved standards to protect against splashes and airborne particles.[1][4][6][7]
-
Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[4][5][6]
-
Body Protection : A laboratory coat, long pants, and closed-toe shoes must be worn to minimize the risk of accidental skin exposure.[4][6] For situations with a risk of significant splashing, an apron or additional protective clothing may be necessary.[6][7]
-
Respiratory Protection : If working outside a fume hood or if dust generation is significant, a NIOSH-approved N95 dust mask or a more advanced respirator should be used.[8]
Step-by-Step Handling Procedure
-
Donning PPE : Put on all required PPE as specified above before entering the designated handling area.
-
Compound Transfer : When weighing or transferring the powder, use techniques that minimize dust generation, such as careful scooping rather than pouring.[8]
-
Hygiene : After handling, wash hands and skin thoroughly with soap and water.[1][6][7] Do not eat, drink, or smoke in the work area.[6][7]
-
Clothing : Promptly remove any clothing that becomes contaminated.[6][7] Contaminated clothing should be washed before reuse.[1]
First Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact : Rinse eyes cautiously with plenty of water for several minutes.[1][2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation : Move the individual to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell.[1]
-
Ingestion : Rinse the mouth with water and seek medical advice.[1] Do not induce vomiting.[4]
Storage Requirements
-
Store the compound in a tightly closed container.[1]
-
Keep the container in a cool, dark, and well-ventilated area.[1][5]
-
Protect from moisture, as the material is hygroscopic.[1][2] Storing under an inert gas is recommended.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled and sealed hazardous waste container.[4]
-
Waste Treatment : Waste containing this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[8]
-
Institutional Protocols : Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4] All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
